molecular formula C7H10N4O3 B195704 Theophylline EP impurity C CAS No. 7597-60-6

Theophylline EP impurity C

货号: B195704
CAS 编号: 7597-60-6
分子量: 198.18 g/mol
InChI 键: ZNDGAXCBZGSJGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Amino-5-formamido-1,3-dimethyluracil is an aromatic amide.

属性

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDGAXCBZGSJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226873
Record name 6-Amino-5-formamido-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-60-6
Record name N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7597-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-formamido-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7597-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-formamido-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-formamido-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT170UTH0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Theophylline EP Impurity C: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Theophylline (B1681296) EP Impurity C, a specified impurity in the European Pharmacopoeia (EP) monograph for Theophylline. This document details its chemical identity, quantitative limits as per regulatory standards, and the analytical methodology for its detection and quantification.

Chemical Identity and Structure

Theophylline EP Impurity C is a substance related to the active pharmaceutical ingredient Theophylline. Its presence in Theophylline drug substances must be monitored and controlled to ensure the safety and efficacy of the final medicinal product.

Chemical Name (IUPAC): N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1]

Synonyms: Theophylline USP Related Compound C, Caffeine EP Impurity B[2][3]

CAS Number: 7597-60-6

Molecular Formula: C₇H₁₀N₄O₃

Molecular Weight: 198.18 g/mol

The chemical structure of this compound is presented below:

img

Caption: Chemical structure of this compound.

Quantitative Data: Pharmacopoeial Limits

The acceptance criteria for this compound are defined in the European Pharmacopoeia monograph for Theophylline. The limits for related substances are determined using a liquid chromatography (HPLC) method.

Impurity NamePharmacopoeiaAcceptance Criterion
This compoundEuropean Pharmacopoeia≤ 0.1%

Table 1: Acceptance Criterion for this compound in Theophylline according to the European Pharmacopoeia.[4]

Experimental Protocol: Determination of this compound

The following is a detailed experimental protocol for the analysis of Theophylline related substances, including Impurity C, as outlined in the European Pharmacopoeia.[4]

Analytical Technique

High-Performance Liquid Chromatography (HPLC) is the specified method for the determination of this compound.

Chromatographic Conditions
ParameterSpecification
Column
   Sizel = 0.25 m, Ø = 4.0 mm
   Stationary PhaseOctadecylsilyl silica (B1680970) gel for chromatography R (7 µm)
Mobile Phase
   CompositionA mixture of 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate 2.0 mL/min
Detection Spectrophotometer at 272 nm
Injection Volume 20 µL
Run Time 3.5 times the retention time of theophylline

Table 2: HPLC Chromatographic Conditions.[4]

Solution Preparation
  • Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.[4]

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This solution corresponds to a concentration of 0.1%.[4]

  • Reference Solution (b) (for System Suitability): Dissolve 10 mg of theobromine (B1682246) R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.[4]

System Suitability

The system suitability is assessed using Reference Solution (b). The resolution between the peaks due to theobromine and theophylline must be a minimum of 2.0.[4]

Impurity Identification and Quantification

The relative retention time of Impurity C with reference to theophylline (retention time = about 6 min) is approximately 0.3.[4] The area of the peak corresponding to Impurity C in the chromatogram of the test solution is compared to the area of the principal peak in the chromatogram of Reference Solution (a) to determine compliance with the acceptance criterion.

Workflow and Logical Relationships

The following diagram illustrates the analytical workflow for the identification and quantification of this compound.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Evaluation prep_test Prepare Test Solution (40.0 mg Theophylline in 20.0 mL Mobile Phase) inject_samples Inject Test and Reference (a) Solutions prep_test->inject_samples prep_ref_a Prepare Reference Solution (a) (0.1% of Test Solution) prep_ref_a->inject_samples prep_ref_b Prepare Reference Solution (b) (System Suitability) inject_sst Inject Reference Solution (b) prep_ref_b->inject_sst check_sst System Suitability Check (Resolution ≥ 2.0) inject_sst->check_sst check_sst->inject_samples If Pass identify_impurity Identify Impurity C Peak (RRT ≈ 0.3) inject_samples->identify_impurity quantify_impurity Quantify Impurity C (Compare peak area to Reference (a)) identify_impurity->quantify_impurity evaluate_compliance Evaluate Compliance (Impurity C ≤ 0.1%) quantify_impurity->evaluate_compliance

References

Theophylline EP Impurity C (CAS: 7597-60-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296), a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stringent quality control of pharmaceutical preparations is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth overview of Theophylline EP Impurity C, a specified impurity in the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory aspects of theophylline-based pharmaceuticals.

This compound, chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is also known as Caffeine EP Impurity B and Theophylline Related Compound C.[1] Its presence and concentration in the active pharmaceutical ingredient (API) and final drug product are critical quality attributes that must be carefully monitored and controlled.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the development of analytical methods for its identification and quantification.

PropertyValueReference
Chemical Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2]
CAS Number 7597-60-6[2]
Molecular Formula C₇H₁₀N₄O₃[2]
Molecular Weight 198.18 g/mol [2]
Synonyms Caffeine EP Impurity B, Theophylline Related Compound C[1][2]
Appearance Off-White Powder (typical)

Synthesis

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds and general organic chemistry principles. A potential pathway involves the formylation of 5,6-diamino-1,3-dimethyluracil (B14760).

Postulated Synthesis Workflow

Synthesis_of_Theophylline_Impurity_C cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 5,6-diamino-1,3-dimethyluracil Process Formylation Reactant1->Process Reactant2 Formylating Agent (e.g., Formic Acid) Reactant2->Process Product This compound (CAS: 7597-60-6) Process->Product

Caption: Postulated synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

A potential laboratory-scale synthesis could be adapted from the preparation of N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 5,6-diamino-1,3-dimethyluracil with an excess of a suitable formylating agent, such as 90% formic acid.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and dilute it with water to precipitate the product.

  • Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain this compound.

Analytical Characterization

The identification and quantification of this compound are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Spectroscopic methods are used for structural confirmation. While specific spectral data for this impurity is often proprietary and provided with the purchase of a reference standard,[2][4] general methodologies are outlined below.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound.

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Detection UV at approximately 272 nm
Flow Rate 1.0 - 2.0 mL/min
Injection Volume 10 - 20 µL
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the theophylline API or drug product in the diluent to a known concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the working standards.

HPLC_Analysis_Workflow Start Start Prep_Standards Prepare Standard Solutions of Impurity C Start->Prep_Standards Prep_Sample Prepare Sample Solution of Theophylline API/Product Start->Prep_Sample HPLC_Injection Inject Solutions into HPLC System Prep_Standards->HPLC_Injection Prep_Sample->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Peak_Identification Identify Impurity C Peak by Retention Time Data_Acquisition->Peak_Identification Quantification Quantify Impurity C using Calibration Curve Peak_Identification->Quantification End End Quantification->End

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl protons, the formyl proton, and the amino protons.
¹³C NMR Resonances for the carbonyl carbons, the pyrimidine (B1678525) ring carbons, and the methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 198.18 g/mol .
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H, C=O, and C-N functional groups.

Regulatory Context and Impurity Limits

The control of impurities in pharmaceutical products is a critical aspect of regulatory compliance. The European Pharmacopoeia provides guidelines for the limits of impurities in theophylline.

According to the European Pharmacopoeia, for theophylline, the limit for any other specified impurity (which would include Impurity C) is typically not more than 0.1%.[5] The total of all impurities should not exceed a certain percentage, often 0.5%.[5] It is important to consult the current version of the European Pharmacopoeia for the most up-to-date specifications.

Toxicological Profile

Biological Activity and Signaling Pathways

The biological activity of this compound has been anecdotally described as having "anti-bronchial smooth muscle spasm activity".[6] However, detailed pharmacological studies to confirm this and elucidate the mechanism of action are lacking in publicly accessible literature.

The parent compound, theophylline, is known to exert its therapeutic effects through two primary mechanisms:

  • Inhibition of Phosphodiesterases (PDEs): Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in smooth muscle relaxation, including in the bronchi.[7][8]

  • Antagonism of Adenosine Receptors: Theophylline blocks adenosine receptors, which can also contribute to its effects on smooth muscle and inflammation.[7][9]

Given its structural similarity to theophylline, it is plausible that this compound could interact with these same signaling pathways. However, the potency and selectivity of this impurity for PDEs and adenosine receptors are unknown. Structure-activity relationship studies of xanthine (B1682287) analogues suggest that modifications to the xanthine core can significantly alter their affinity and activity at these targets.[7][9]

Potential Signaling Pathway Interactions

Potential_Signaling_Pathways cluster_pathway1 Phosphodiesterase (PDE) Inhibition Pathway cluster_pathway2 Adenosine Receptor Antagonism Pathway ImpurityC1 Theophylline EP Impurity C (?) PDE Phosphodiesterases (PDEs) ImpurityC1->PDE Inhibition (?) cAMP ↑ cAMP PDE->cAMP Prevents breakdown of Relaxation1 Bronchial Smooth Muscle Relaxation cAMP->Relaxation1 Leads to ImpurityC2 Theophylline EP Impurity C (?) AdenosineReceptor Adenosine Receptors ImpurityC2->AdenosineReceptor Antagonism (?) Relaxation2 Modulation of Smooth Muscle Tone AdenosineReceptor->Relaxation2 Influences Adenosine Adenosine Adenosine->AdenosineReceptor Binds to

Caption: Postulated signaling pathways potentially affected by this compound.

Conclusion

This compound is a critical process-related impurity that requires careful control and monitoring in the manufacturing of theophylline-containing drug products. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and general analytical methodologies for its characterization and quantification. While direct and detailed experimental data on its synthesis, spectroscopy, toxicology, and pharmacology are not extensively available in the public domain, this guide serves as a foundational resource for professionals in the pharmaceutical industry. Adherence to pharmacopoeial limits and the use of validated analytical methods are essential to ensure the quality, safety, and efficacy of theophylline medications. Further research into the specific biological and toxicological profile of this compound would be beneficial for a more complete understanding of its potential impact.

References

A Comprehensive Technical Guide to Theophylline EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Theophylline (B1681296) EP Impurity C, a known impurity of the pharmaceutical active ingredient Theophylline. This document collates available chemical, analytical, and procedural information essential for professionals engaged in drug development, quality control, and pharmaceutical research.

Chemical Identity and Properties

Theophylline EP Impurity C is chemically defined as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[1][2][3][4] It is also recognized by several synonyms, most notably as Caffeine EP Impurity B and Theophylline Related Compound C.[1][3] The presence of this impurity in Theophylline active pharmaceutical ingredients (APIs) is monitored to ensure the safety and efficacy of the final drug product.

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

ParameterValueReference(s)
IUPAC Name N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][3]
Synonyms Caffeine EP Impurity B, Theophylline Related Compound C, 6-Amino-5-formamido-1,3-dimethyluracil[1][3][5]
CAS Number 7597-60-6[2][4][5]
Molecular Formula C₇H₁₀N₄O₃[2][5]
Molecular Weight 198.18 g/mol [2][5]
Appearance Off-White Powder[3]

Synthesis and Formation

This compound can be formed during the synthesis of Theophylline or as a degradation product. While a specific, detailed protocol for its direct synthesis is not widely published in public literature, its formation can be inferred from related chemical syntheses.

One plausible synthetic route is based on the formylation of 5,6-diamino-1,3-dimethyluracil. A general experimental protocol, adapted from the synthesis of a structurally related compound, is outlined below.[6]

Experimental Protocol: General Synthesis Approach
  • Starting Material: 5,6-diamino-1,3-dimethyluracil.

  • Reagents: A suitable formylating agent, such as formic acid or a formic acid derivative (e.g., sodium formate (B1220265) in formic acid).

  • Reaction: The diamine starting material is reacted with an excess of the formylating agent. The reaction is typically heated to drive the formylation of the amino group at the 5-position.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.

A study on the synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivatives further supports the feasibility of reactions involving the 5-amino group of the diamino uracil (B121893) precursor.[7] The formation of Impurity C could also potentially occur through the degradation of Theophylline itself under certain conditions, although specific pathways are not well-documented in the literature.[8]

Analytical Characterization

The identification and quantification of this compound are critical for the quality control of Theophylline. This typically involves chromatographic and spectroscopic techniques. While detailed spectral data are often proprietary and provided in Certificates of Analysis by commercial suppliers, some data is publicly available.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Theophylline and its impurities.

Experimental Protocol: General HPLC Method for Theophylline and Related Substances

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The composition can be isocratic or a gradient. For example, a mobile phase of 60:40 methanol:water has been used for the analysis of Theophylline in biological fluids.[10] Another method for etofylline (B1671713) and theophylline uses a C18 column with a mobile phase of 70:30 acetonitrile (B52724) and phosphate buffer.[11]

  • Flow Rate: Typically in the range of 0.75-1.5 mL/min.

  • Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of Theophylline and its impurities (e.g., 272 nm or 280 nm).[10][11]

  • Quantification: The amount of Impurity C is determined by comparing its peak area to that of a qualified reference standard.

Spectroscopic Data

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the impurity. Publicly available LC-MS/MS data for the protonated molecule ([M+H]⁺) shows a precursor ion at m/z 199.082565.[5]

Table 2: Publicly Available Mass Spectrometry Data for this compound

ParameterValueReference(s)
Ionization Mode ESI Positive[5]
Precursor Ion Type [M+H]⁺[5]
Precursor m/z 199.082565[5]
Instrument Type LC-ESI-QTOF[5]
Key Fragment Ions (m/z) 57.04605, 82.03088, 69.04742, 42.03395, 72.04696[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily available in the public domain. These spectra are essential for the unambiguous structural elucidation and are typically provided by suppliers of the reference standard.

Logical Workflow for Identification and Control

The control of this compound in pharmaceutical manufacturing is a systematic process. The following diagram illustrates a typical workflow for the identification, quantification, and control of this impurity.

Theophylline_Impurity_C_Workflow Workflow for Identification and Control of this compound cluster_Synthesis Synthesis & Sampling cluster_Analysis Analytical Workflow cluster_Identification Identification & Confirmation cluster_Quantification Quantification & Decision Theophylline_Synthesis Theophylline API Synthesis Sampling In-Process & Final API Sampling Theophylline_Synthesis->Sampling HPLC_Screening HPLC Screening vs. Reference Standard Sampling->HPLC_Screening Peak_Detection Peak Detection at Impurity C RRT HPLC_Screening->Peak_Detection LCMS_Analysis LC-MS Analysis for Mass Confirmation Peak_Detection->LCMS_Analysis If peak is present Quantification Quantification against Standard Peak_Detection->Quantification Spectral_Analysis Further Spectroscopic Analysis (if needed) LCMS_Analysis->Spectral_Analysis If structure is ambiguous Specification_Check Compare with Specification Limits Quantification->Specification_Check Decision Batch Release / Further Purification Specification_Check->Decision

Caption: Logical workflow for the analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain regarding the unique biological activities or signaling pathways associated with this compound itself. Its primary relevance is as a process-related impurity and potential degradation product of Theophylline.

The parent compound, Theophylline, exerts its therapeutic effects primarily through two mechanisms:

  • Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP, resulting in bronchodilation.

  • Antagonism of adenosine (B11128) receptors: This action also contributes to its effects on airway smooth muscle.

Theophylline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2.[12] The main metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid.[12] The formation of impurities like Impurity C is related to the synthetic process rather than these metabolic pathways. The following diagram illustrates the primary metabolic pathway of the parent drug, Theophylline, to provide context.

Theophylline_Metabolism Primary Metabolic Pathway of Theophylline Theophylline Theophylline Metabolite1 1,3-Dimethyluric Acid (Major Metabolite) Theophylline->Metabolite1 CYP1A2 (8-hydroxylation) Metabolite2 1-Methylxanthine Theophylline->Metabolite2 N-demethylation Metabolite3 3-Methylxanthine Theophylline->Metabolite3 N-demethylation Caffeine Caffeine (Minor) Theophylline->Caffeine N-methylation (minor pathway)

Caption: Simplified metabolic pathway of Theophylline.

This guide serves as a foundational resource for professionals working with Theophylline. The control of impurities such as this compound is paramount to ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this specific impurity may be warranted.

References

Unveiling the Identity of Theophylline EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Theophylline, a comprehensive understanding of its impurities is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of Theophylline EP Impurity C, focusing on its various synonyms and identifiers.

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia (EP) outlines the quality standards for Theophylline, including limits for the presence of impurities. This compound is a specified impurity that requires careful monitoring and control during the manufacturing process.

Nomenclature and Synonyms of this compound

This compound is known by several names across different pharmacopoeias and chemical databases. A clear understanding of these synonyms is crucial for accurate identification and communication in a regulatory and research context.

The primary chemical name for this compound is N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide [1][2]. Its Chemical Abstracts Service (CAS) number is 7597-60-6 [1][2][3][4][5][6].

The following table summarizes the various synonyms and identifiers for this compound:

CategoryName/IdentifierSource/Reference
European Pharmacopoeia (EP) Name This compoundGeneral
Theophylline Imp. C (EP)[3]
Theophylline-Ethylenediamine EP Impurity C[3][6][7]
Caffeine EP Impurity B[3][4][6][7][8]
United States Pharmacopeia (USP) Name Theophylline USP Related Compound C[1][3][7]
Theophylline Related Compound C[4]
IUPAC Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][4][8]
Other Chemical Names 6-Amino-5-formamido-1,3-dimethyluracil[3]
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide[3][5]
6-Amino-5-1,3-dimethyl-5-(formamido)uracil[4][6]
1,3-Dimethyl-4-amino-5-(formylamino)uracil[4][6]
Formyl 1,3-dimethyl-5,6-diaminouracil[4]
CAS Number 7597-60-6[1][2][3][4][5][6][8]
Molecular Formula C₇H₁₀N₄O₃[3][5][8]
Molecular Weight 198.18 g/mol [3][5]

Analytical Methodology for Impurity Profiling

The determination of Theophylline and its impurities is typically performed using High-Performance Liquid Chromatography (HPLC), as stipulated in the European Pharmacopoeia. While a specific monograph for this compound is not detailed here, a general experimental protocol for the analysis of related substances in Theophylline is provided below. This protocol is representative of the methodologies employed in pharmaceutical quality control.

Exemplary HPLC Protocol for Theophylline Impurity Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic modifier. A common mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile. The specific gradient or isocratic elution profile would be as specified in the relevant pharmacopoeial monograph.

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength specified in the monograph, often around 272 nm.

  • Injection Volume: 10 to 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

3. Preparation of Solutions:

  • Test Solution: Accurately weigh and dissolve a specified amount of the Theophylline substance under examination in the mobile phase to achieve a known concentration.

  • Reference Solution (a): Prepare a solution of a Theophylline reference standard of known purity in the mobile phase.

  • Reference Solution (b) (for Impurity C): Accurately weigh and dissolve a specified amount of this compound reference standard in the mobile phase to achieve a known concentration.

  • System Suitability Solution: A solution containing Theophylline and known impurities (including Impurity C) to verify the resolution and performance of the chromatographic system.

4. System Suitability:

  • Inject the system suitability solution.

  • The resolution between the peaks of Theophylline and this compound must be greater than a specified value (e.g., >1.5).

  • The symmetry factor for the Theophylline peak should be within a defined range (e.g., 0.8 to 1.5).

  • The relative standard deviation for replicate injections of the reference solution should be not more than a specified percentage (e.g., <2.0%).

5. Analysis:

  • Inject equal volumes of the test solution and the reference solutions into the chromatograph.

  • Record the chromatograms for a run time that allows for the elution of all relevant impurities.

6. Calculation:

  • Calculate the percentage of this compound in the test substance by comparing the peak area of Impurity C in the chromatogram of the test solution with the peak area of Impurity C in the chromatogram of the reference solution (b).

Visualizing Theophylline and its Impurities

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Theophylline, and its associated impurities as listed in the European Pharmacopoeia. This provides a clear visual representation of the context in which Impurity C is considered.

Theophylline_Impurities API Theophylline (API) Impurity_C Impurity C N-(6-amino-1,3-dimethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-5-yl)formamide API->Impurity_C Impurity_A Impurity A (Caffeine) API->Impurity_A Impurity_B Impurity B (Theobromine) API->Impurity_B Impurity_D Impurity D (1,3,7-Trimethyluric acid) API->Impurity_D Impurity_F Impurity F (Paraxanthine) API->Impurity_F

Relationship between Theophylline and its specified impurities.

This guide provides a foundational understanding of this compound, its nomenclature, and the analytical context for its control. For further detailed procedures and acceptance criteria, researchers and drug development professionals should always refer to the latest version of the European Pharmacopoeia and other relevant regulatory documents.

References

Molecular formula and weight of Theophylline EP impurity C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Theophylline EP Impurity C, a known related substance of the pharmaceutical ingredient Theophylline. The intended audience for this document includes researchers, scientists, and professionals in drug development and quality control. This guide details the molecular properties, analytical methodologies for detection, and a procedural workflow for its identification as stipulated by the European Pharmacopoeia (EP).

Molecular Identity and Properties

This compound is chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide. It is also recognized as a related compound in the analysis of Caffeine, where it is designated as Caffeine EP Impurity B.

Table 1: Quantitative Data for this compound

ParameterValueReference
Chemical Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Synonyms Theophylline Related Compound C, Caffeine EP Impurity B
CAS Number 7597-60-6
Molecular Formula C₇H₁₀N₄O₃
Molecular Weight 198.18 g/mol

Analytical Methodology: European Pharmacopoeia

The European Pharmacopoeia outlines a specific liquid chromatography (HPLC) method for the determination of Theophylline and its related substances, including Impurity C. This method is crucial for the quality control of Theophylline active pharmaceutical ingredient (API).

Experimental Protocol: Related Substances Test for Theophylline (EP)

  • Method: Liquid Chromatography (LC)

  • Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

  • Reference Solution (b): Dissolve 10 mg of theobromine (B1682246) R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

  • Column:

    • Size: l = 0.25 m, Ø = 4 mm

    • Stationary phase: octadecylsilyl silica (B1680970) gel for chromatography R (7 μm)

  • Mobile Phase: Mix 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R

Physical and chemical properties of Theophylline EP impurity C.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Theophylline (B1681296) EP Impurity C. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed information on the characterization and analysis of this specific impurity.

Chemical and Physical Properties

Theophylline EP Impurity C, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a known impurity of the active pharmaceutical ingredient Theophylline.[1][2][3][4] A comprehensive summary of its chemical identifiers and physicochemical properties is presented below.

Chemical Identification
IdentifierValue
IUPAC Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][5]
Synonyms Theophylline Related Compound C, Caffeine EP Impurity B, Formyl 1,3-dimethyl-5,6-diaminouracil[2]
CAS Number 7597-60-6[2][5]
Molecular Formula C₇H₁₀N₄O₃[5]
Molecular Weight 198.18 g/mol [5]
Physicochemical Properties
PropertyValue
Appearance Off-white Powder
Melting Point 122-125°C
Solubility No data available[6]
pKa No data available
LogP No data available
Storage +5°C, in a dark, dry place[5]

Experimental Protocols for Analysis

The accurate identification and quantification of this compound are crucial for ensuring the quality and safety of theophylline-containing pharmaceutical products. While specific validated methods for this impurity are proprietary, standard analytical techniques for theophylline and its related compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of theophylline and its impurities. A typical reversed-phase HPLC method can be established as follows:

  • Column: A C18 column is generally suitable for the separation.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.[7][8] The European Pharmacopoeia suggests a mobile phase of acetonitrile and a sodium acetate solution for the related substances test of theophylline.[9]

  • Detection: UV detection at a wavelength of approximately 272-280 nm is appropriate for theophylline and its derivatives.[7][9][10]

  • Sample Preparation: The sample containing theophylline should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

  • Quantification: Quantification is achieved by comparing the peak area of Impurity C in the sample to that of a certified reference standard.

Gas Chromatography (GC)

Gas chromatography can also be utilized for the analysis of theophylline and its impurities, often requiring derivatization to increase volatility.

  • Column: A capillary column with a suitable stationary phase, such as a polysiloxane, is typically used.

  • Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.

  • Injection: A split/splitless injector is used, with the temperature optimized to ensure efficient vaporization without degradation.

  • Derivatization: Derivatization, for example, by methylation, may be necessary to improve the chromatographic properties of theophylline and its impurities.[11]

  • Detection: A flame ionization detector (FID) or a more sensitive and selective nitrogen-phosphorus detector (NPD) can be used for detection.[12]

  • Quantification: Similar to HPLC, quantification is based on the comparison of the peak area of the derivatized impurity in the sample to that of a derivatized reference standard.

Spectroscopic Methods for Structural Elucidation

For the unambiguous identification and structural confirmation of this compound, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules.[13] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[14][15][16] Characteristic absorption bands for amide, amine, and carbonyl groups would be expected for this compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the impurity and to obtain information about its structure through fragmentation patterns.[17][18] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can be used.[19]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity such as this compound.

Impurity_Characterization_Workflow A Sample Analysis (e.g., HPLC) B Detection of Unknown Peak A->B C Relative Retention Time (RRT) Comparison B->C D Preliminary Identification C->D E Preparative Chromatography D->E If unidentified F Impurity Isolation E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Structure Confirmation G->H I Synthesis or Procurement of Reference Standard H->I J Characterization of Reference Standard I->J K Analytical Method Validation J->K L Routine Quality Control K->L

A generalized workflow for the identification and characterization of pharmaceutical impurities.

References

An In-depth Technical Guide to the Origin and Formation of Theophylline EP Impurity C in Theophylline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and formation of Theophylline (B1681296) EP Impurity C, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) theophylline. A detailed examination of the widely employed Traube purine (B94841) synthesis reveals that Impurity C is an intermediate, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, arising from the incomplete cyclization of 5,6-diamino-1,3-dimethyluracil (B14760). This guide outlines the synthetic pathway, the mechanism of impurity formation, and the analytical methodologies for its quantification. Furthermore, it presents a detailed experimental protocol for the synthesis of theophylline and a validated HPLC-UV method for the determination of Theophylline EP Impurity C, providing a valuable resource for process optimization and quality control in drug development.

Introduction to Theophylline and its Impurities

Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine drug used in the therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] The control of impurities in the final drug substance is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of theophylline, including this compound.[2][3] Understanding the origin and formation of these impurities is paramount for developing robust manufacturing processes that minimize their levels in the final API.

This compound is identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[4][5][6] Its presence in the final product is indicative of an incomplete reaction or suboptimal process conditions during the synthesis of theophylline.

The Traube Purine Synthesis: The Origin of this compound

The most common and versatile method for the synthesis of theophylline and other purine derivatives is the Traube purine synthesis, first introduced in 1900.[7] This synthetic route involves the construction of the purine ring system from a substituted pyrimidine (B1678525) precursor.

The synthesis of theophylline via the Traube method typically starts from 1,3-dimethylurea (B165225) and cyanoacetic acid, leading to the formation of 6-amino-1,3-dimethyluracil (B104193). This intermediate is then nitrosated at the 5-position, followed by reduction to yield the key intermediate, 5,6-diamino-1,3-dimethyluracil.[1]

The final and critical step in the synthesis is the cyclization of 5,6-diamino-1,3-dimethyluracil with a one-carbon source, most commonly formamide (B127407) or formic acid, to form the imidazole (B134444) ring of theophylline.[1][8] It is during this crucial cyclization step that this compound is formed.

Mechanism of Formation

The formation of this compound is a direct consequence of the reaction mechanism. The cyclization of 5,6-diamino-1,3-dimethyluracil with formamide proceeds through a mono-formylated intermediate. In this step, one of the amino groups of the diamine reacts with formamide to form a formamido group. This intermediate is, in fact, this compound.[9]

Under optimal reaction conditions, this intermediate rapidly undergoes an intramolecular cyclization, with the elimination of a water molecule, to form the fused imidazole ring of theophylline. However, if the reaction is incomplete or the conditions are not favorable for the cyclization step, this compound can remain as a significant impurity in the reaction mixture.

Factors that can lead to the incomplete cyclization and thus the presence of this compound include:

  • Suboptimal Temperature: Insufficient heat may not provide the necessary activation energy for the final ring-closure step.

  • Incorrect Reaction Time: A reaction time that is too short will not allow for the complete conversion of the intermediate to theophylline.

  • pH of the Reaction Medium: The pH can influence the reactivity of the amino groups and the stability of the intermediate.

  • Stoichiometry of Reactants: An inappropriate ratio of the diamine to the formylating agent can affect the reaction equilibrium.

Formation_of_Theophylline_Impurity_C cluster_synthesis Theophylline Synthesis cluster_conditions Factors Influencing Formation 5_6_diamino_1_3_dimethyluracil 5,6-Diamino-1,3-dimethyluracil Impurity_C This compound (N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) 5_6_diamino_1_3_dimethyluracil->Impurity_C + Formamide (Mono-formylation) Theophylline Theophylline Impurity_C->Theophylline Intramolecular Cyclization (-H2O) Incomplete_Reaction Incomplete Cyclization Incomplete_Reaction->Impurity_C Suboptimal_Temp Suboptimal Temperature Suboptimal_Temp->Incomplete_Reaction Short_Time Short Reaction Time Short_Time->Incomplete_Reaction Incorrect_pH Incorrect pH Incorrect_pH->Incomplete_Reaction

Figure 1: Formation of this compound.

Quantitative Data on Impurity Formation

While the qualitative origin of this compound is well-understood, quantitative data on its formation under varying reaction conditions is less readily available in the public domain. Such data is often proprietary to pharmaceutical manufacturers. However, based on the principles of chemical kinetics and reaction optimization, the following table summarizes the expected trends in the formation of this compound.

Reaction ParameterConditionExpected Impact on this compound LevelRationale
Temperature LowHighInsufficient energy for the final cyclization step, leading to the accumulation of the intermediate.
HighLowIncreased reaction rate favors the complete conversion to theophylline.
Reaction Time ShortHighThe reaction may not proceed to completion, leaving unreacted intermediate.
LongLowAllows for the complete conversion of the intermediate to the final product.
Formamide InsufficientHighIncomplete formylation of the diamine precursor and subsequent reactions.
(molar ratio) ExcessLowDrives the reaction towards the formation of the formylated intermediate and subsequent cyclization.
pH Non-optimalHighCan affect the nucleophilicity of the amino groups and the stability of the reaction intermediates.
OptimalLowFacilitates both the formylation and the cyclization steps.

Table 1: Expected Influence of Reaction Parameters on the Formation of this compound.

Experimental Protocols

Synthesis of Theophylline via the Traube Method

This protocol is a general representation of the Traube synthesis and may require optimization to minimize the formation of Impurity C.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

  • React N,N-dimethylurea with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride).

  • The resulting cyanoacetylmethylurea is then cyclized in the presence of a base (e.g., sodium hydroxide) to yield 6-amino-1,3-dimethyluracil.

Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

  • Dissolve 6-amino-1,3-dimethyluracil in an appropriate solvent (e.g., water or acetic acid).

  • Add a nitrosating agent (e.g., sodium nitrite) to introduce a nitroso group at the 5-position.

  • Reduce the nitroso group to an amino group using a suitable reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation) to obtain 5,6-diamino-1,3-dimethyluracil.

Step 3: Synthesis of Theophylline (and formation of Impurity C)

  • Heat a mixture of 5,6-diamino-1,3-dimethyluracil and formamide at an elevated temperature (e.g., 150-180 °C) for a specified period.

  • During this step, the mono-formylated intermediate (this compound) is formed, which then cyclizes to theophylline.

  • Cool the reaction mixture and isolate the crude theophylline by crystallization.

  • Purify the crude product by recrystallization to remove unreacted starting materials and impurities, including Impurity C.

Theophylline_Synthesis_Workflow Start Starting Materials (1,3-Dimethylurea, Cyanoacetic Acid) Step1 Step 1: Synthesis of 6-Amino-1,3-dimethyluracil Start->Step1 Step2 Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil Step1->Step2 Step3 Step 3: Cyclization with Formamide Step2->Step3 Impurity_Formation Formation of This compound (Intermediate) Step3->Impurity_Formation Theophylline_Formation Formation of Theophylline Impurity_Formation->Theophylline_Formation Purification Purification (Recrystallization) Theophylline_Formation->Purification Final_Product Theophylline API Purification->Final_Product

Figure 2: Workflow for Theophylline Synthesis.
HPLC-UV Method for the Quantification of this compound

This method provides a framework for the quantification of this compound. Validation according to ICH guidelines is essential before implementation.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for resolution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at a wavelength where both theophylline and Impurity C have significant absorbance (e.g., around 272 nm).
Column Temperature Ambient or controlled (e.g., 30 °C)
Quantification Based on the peak area of a certified reference standard of this compound.

Table 2: HPLC-UV Method Parameters for Quantification of this compound.

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a process-related impurity that originates from the incomplete cyclization of the mono-formylated intermediate, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, during the Traube synthesis of theophylline. Its formation is highly dependent on the reaction conditions of the final cyclization step. By carefully controlling parameters such as temperature, reaction time, and stoichiometry, the level of this impurity can be effectively minimized. The implementation of a validated analytical method, such as the HPLC-UV method described, is crucial for monitoring and controlling the levels of this compound in the final API, thereby ensuring the quality, safety, and efficacy of theophylline drug products. This guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with this critical impurity.

References

The Pharmacopeial Status of Theophylline Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial status of Theophylline (B1681296) Impurity C, also known as Theophylline Related Compound C, in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). This document details the acceptance criteria, analytical procedures, and structural information for this specified impurity, presenting the data in a clear and accessible format for pharmaceutical professionals.

Introduction to Theophylline and its Impurities

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The control of impurities in active pharmaceutical ingredients (APIs) like theophylline is a critical aspect of drug quality, safety, and efficacy. Pharmacopeias provide the official standards for ensuring the quality of medicines and their ingredients. Theophylline Impurity C is a specified impurity in major pharmacopeias, and its control is mandatory for compliance.

Theophylline Impurity C Chemical Profile:

ParameterInformation
Chemical Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][3]
Synonyms Theophylline Related Compound C (USP), Theophylline EP Impurity C
CAS Number 7597-60-6[1][2][3]
Molecular Formula C₇H₁₀N₄O₃[1][2][3]
Molecular Weight 198.18 g/mol [2][3]

Pharmacopeial Status and Acceptance Criteria

Theophylline Impurity C is controlled in the USP, EP, and BP with specific acceptance criteria outlined in the respective monographs for Theophylline.

United States Pharmacopeia (USP)

In the United States Pharmacopeia, Theophylline Impurity C is referred to as Theophylline Related Compound C . The USP monograph for "Theophylline, Anhydrous" sets a specific limit for this impurity.

Table 1: USP Acceptance Criteria for Theophylline Related Compound C

PharmacopeiaMonographImpurity NameAcceptance Criteria
USPTheophylline, AnhydrousTheophylline Related Compound CNot more than 0.10%
European Pharmacopoeia (EP) and British Pharmacopoeia (BP)

The European Pharmacopoeia (EP) monograph for "Theophylline" has been harmonized with the British Pharmacopoeia (BP). Therefore, the requirements for impurities are identical in both pharmacopeias. The EP specifies a limit for Impurity C as part of a group of specified impurities.

Table 2: EP/BP Acceptance Criteria for Theophylline Impurity C

PharmacopeiaMonographImpurity NameAcceptance Criteria
EP / BPTheophyllineImpurity CFor each of the specified impurities (A, B, C, D), the area of the corresponding peak is not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.1%).[4]

Experimental Protocols for Impurity Determination

The pharmacopeias provide detailed analytical procedures for the identification and quantification of related substances in Theophylline, including Impurity C. The liquid chromatography method is the standard approach.

Liquid Chromatography Method (EP/BP)

The following method is described in the European Pharmacopoeia for the determination of related substances in Theophylline.[4]

Test for Related Substances:

  • Method: Liquid chromatography (LC).

  • Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).

  • Reference Solution (b) (for system suitability): Dissolve 10 mg of theobromine (B1682246) CRS in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

Chromatographic Conditions:

ParameterSpecification
Column Size: l = 0.25 m, Ø = 4.0 mmStationary phase: octadecylsilyl silica (B1680970) gel for chromatography R (7 µm)
Mobile Phase Mix 7 volumes of acetonitrile (B52724) for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate 2.0 mL/min
Detection Spectrophotometer at 272 nm
Injection Volume 20 µL
Run Time 3.5 times the retention time of theophylline

System Suitability:

  • Resolution: Minimum 2.0 between the peaks due to theobromine and theophylline in the chromatogram obtained with reference solution (b).

Relative Retention Times (with reference to theophylline, retention time = about 6 min):

ImpurityRelative Retention Time
Impurity C about 0.3
Impurity Babout 0.4
Impurity Dabout 0.5
Impurity Aabout 2.5

Visualizations

Chemical Structure of Theophylline Impurity C

Caption: Chemical Structure of Theophylline Impurity C.

Analytical Workflow for Impurity C Control

G start Start: Theophylline Sample prep Prepare Test and Reference Solutions (as per Pharmacopeia) start->prep lc Perform Liquid Chromatography (as per Pharmacopeial Method) prep->lc detect Detect at 272 nm lc->detect integrate Integrate Peak Areas detect->integrate check_sst System Suitability Test (SST) (Resolution > 2.0) integrate->check_sst sst_pass SST Passed check_sst->sst_pass Yes sst_fail SST Failed (Investigate and Repeat) check_sst->sst_fail No identify Identify Impurity C Peak (Relative Retention Time ~0.3) sst_pass->identify quantify Quantify Impurity C Peak Area identify->quantify compare Compare Impurity C Peak Area with Reference Peak Area (0.1%) quantify->compare pass Complies with Pharmacopeial Limit (< 0.1%) compare->pass Pass fail Does Not Comply (Out of Specification) compare->fail Fail

Caption: Analytical Workflow for Theophylline Impurity C Control.

Conclusion

The control of Theophylline Impurity C is a key requirement for ensuring the quality of Theophylline API as per the standards of the USP, EP, and BP. The acceptance criteria are clearly defined in the respective pharmacopeial monographs, with a limit of 0.10% in the USP and a comparative limit of 0.1% in the EP and BP. The harmonized liquid chromatography method provides a robust and reliable approach for the detection and quantification of this impurity. Adherence to these pharmacopeial standards is essential for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analytical methodologies for Theophylline (B1681296) Related Compound C, a significant impurity in the synthesis of Theophylline and related pharmaceutical products. This document outlines its chemical identity, and detailed protocols for its analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction to Theophylline Related Compound C

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Theophylline Related Compound C is a known process-related impurity that must be monitored and controlled within specified limits. This guide provides the necessary technical details for the accurate identification and quantification of this impurity.

Compound Identification

Theophylline Related Compound C is chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][3]. Its structural information and key identifiers are summarized in the table below.

ParameterValueReference
Systematic Name N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2]
CAS Number 7597-60-6[2][3]
Molecular Formula C₇H₁₀N₄O₃[3]
Molecular Weight 198.18 g/mol [3]
Synonyms Theophylline Impurity C, Caffeine EP Impurity B[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

The following HPLC-UV method is adapted from the United States Pharmacopeia (USP) monograph for Aminophylline, which includes the analysis of Theophylline Related Compound C[5]. This method is suitable for the separation and quantification of Theophylline Related Compound C from Theophylline and other related impurities.

Chromatographic Conditions
ParameterSpecification
Column L1 packing (C18, 5 µm, 4.6 mm x 250 mm) or equivalent
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in water, adjusted to pH 5.5 with glacial acetic acid
Mobile Phase B Methanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 272 nm[6][7]
Injection Volume 10 µL
Gradient Program
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0955
10955
205050
255050
26955
35955
Experimental Protocol
  • Preparation of Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1 L of water. Adjust the pH to 5.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Theophylline Related Compound C USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution: Accurately weigh and dissolve the Theophylline or Aminophylline sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • System Suitability: Inject a system suitability solution containing Theophylline and its related impurities to ensure adequate resolution and peak shape.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification: The retention time of the peak corresponding to Theophylline Related Compound C in the sample solution should match that of the standard solution.

  • Quantification: Calculate the amount of Theophylline Related Compound C in the sample by comparing the peak area with that of the standard solution.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A & B injection Inject Solutions into HPLC prep_mobile->injection prep_std Prepare Standard Solution prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection system_suitability System Suitability Test system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram identification Identify Peak by Retention Time chromatogram->identification quantification Quantify by Peak Area chromatogram->quantification

HPLC Analysis Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method (Proposed)

Chromatographic Conditions
ParameterSpecification
Column C18, 2.1 mm x 50 mm, 1.8 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0982
55050
75050
7.1982
10982
Mass Spectrometric Conditions
ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 199.08 [M+H]⁺
Product Ions (m/z) To be determined experimentally (predicted fragments: 181, 153, 125)
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Experimental Protocol
  • Preparation of Solutions: Prepare standard and sample solutions as described in the HPLC-UV method, using LC-MS grade solvents.

  • MS Optimization: Infuse a standard solution of Theophylline Related Compound C directly into the mass spectrometer to determine the optimal precursor ion and fragment ions, as well as collision energies.

  • LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system and acquire data in MRM mode.

  • Data Analysis: Identify and quantify Theophylline Related Compound C based on the specific precursor-to-product ion transitions and retention time.

LCMS_Workflow cluster_prep Preparation cluster_ms_opt MS Optimization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_solutions Prepare Solutions (LC-MS Grade) infusion Direct Infusion of Standard prep_solutions->infusion injection Inject Solutions prep_solutions->injection determine_params Determine Precursor/Product Ions & Collision Energy infusion->determine_params mrm_acquisition Acquire Data in MRM Mode determine_params->mrm_acquisition injection->mrm_acquisition identification Identify by RT and Ion Transitions mrm_acquisition->identification quantification Quantify by MRM Peak Area mrm_acquisition->quantification

LC-MS/MS Method Development Workflow

Logical Relationship for Impurity Identification

The identification of Theophylline Related Compound C relies on a combination of chromatographic and spectroscopic techniques. The logical flow for its unambiguous identification is presented below.

Impurity_Identification_Logic start Start: Unknown Peak in Theophylline Chromatogram hplc_rt Compare Retention Time with Theophylline Related Compound C Standard start->hplc_rt uv_spectrum Compare UV Spectrum with Standard hplc_rt->uv_spectrum Match lc_ms LC-MS Analysis for Molecular Weight hplc_rt->lc_ms No Match uv_spectrum->lc_ms Match uv_spectrum->lc_ms No Match lc_msms LC-MS/MS Analysis for Fragmentation Pattern lc_ms->lc_msms Correct MW confirmation Confirmed Identification of Theophylline Related Compound C lc_msms->confirmation Characteristic Fragments

Logical Flow for Impurity Identification

References

An In-depth Technical Guide to N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3-4-tetrahydropyrimidin-5-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, also known by several synonyms including 6-Amino-5-formamido-1,3-dimethyluracil and Theophylline (B1681296) Impurity C, is a pyrimidine (B1678525) derivative of significant interest in pharmaceutical research.[1] Its primary relevance stems from its role as a metabolite of the widely used methylxanthine drugs, theophylline and caffeine (B1668208).[2] This compound is frequently utilized as a reference standard in the quality assessment and impurity profiling of theophylline preparations.[2][3] Emerging evidence suggests that it may possess inherent biological activity, particularly anti-bronchial smooth muscle spasm properties, indicating potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is presented below.

PropertyValueReference
CAS Number 7597-60-6[1]
Molecular Formula C₇H₁₀N₄O₃[1]
Molecular Weight 198.18 g/mol [1]
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide[1]
Synonyms 6-Amino-5-formamido-1,3-dimethyluracil, Theophylline Impurity C, Caffeine Impurity B[1]
Appearance White to off-white powder/solid
Melting Point 265-267 °C
pKa 12.58 ± 0.20 (Predicted)
Solubility Slightly soluble in water, DMSO, and methanol.
XLogP3 -0.6[1]

Spectroscopic Data

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.12 (s, 1H, CHO), 7.25 (s, 2H, NH₂), 3.35 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃)
¹³C NMR Data not available in search results.
Infrared (IR) ν (cm⁻¹): 3416, 3311 (N-H stretch), 1705, 1655 (C=O stretch), 1602, 1573, 1445

Synthesis

The primary synthetic route to N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide involves the direct formylation of its precursor, 6-amino-1,3-dimethyluracil (B104193).

Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil

A patented method for the synthesis of the precursor, 6-amino-1,3-dimethyluracil, involves the condensation of cyanoacetic acid and 1,3-dimethylurea (B165225) followed by cyclization.[5][6]

Materials:

  • Cyanoacetic acid

  • 1,3-dimethylurea

  • Acetic anhydride (B1165640)

  • Liquid alkali (e.g., 32% Sodium Hydroxide solution)

  • Deionized water

Procedure: [6]

  • Dehydrated cyanoacetic acid is obtained by vacuum distillation of a 70% aqueous solution.

  • The dehydrated cyanoacetic acid is cooled to 6-8 °C in a reaction vessel.

  • A condensing agent and acetic anhydride are added to the cooled cyanoacetic acid with stirring.

  • 1,3-dimethylurea is then added, and the mixture is stirred for 10-12 minutes.

  • The reaction temperature is raised to 15-18 °C and stirred for an additional 10-12 minutes, followed by another increase to 28-30 °C with stirring for 10-12 minutes.

  • The resulting mixture is filtered, and the filtrate undergoes a second vacuum distillation.

  • Deionized water is added to the residue, stirred for 10-12 minutes at 28-30 °C, and subjected to a third vacuum distillation to yield 1,3-dimethyl cyanoacetylurea (B75420).

  • For the cyclization reaction, the 1,3-dimethyl cyanoacetylurea is heated to 40-45 °C with stirring.

  • A 32% liquid alkali solution is added dropwise at a rate of 18-20 mL/min until the pH reaches 9-9.5.

  • The reaction is stirred at 40-45 °C for 10-12 minutes, then heated to 90-95 °C and stirred for 18-20 minutes.

  • The resulting reaction liquid is centrifuged and dried to obtain 6-amino-1,3-dimethyluracil.

Experimental Protocol: Formylation of 6-amino-1,3-dimethyluracil

While a detailed, step-by-step protocol for the final formylation step was not available in the search results, a general procedure can be inferred from the synthesis of a similar, unmethylated compound.

Materials:

Procedure (Proposed):

  • Equimolar amounts of 6-amino-1,3-dimethyluracil and sodium formate are mixed.

  • 90% formic acid is added, and the mixture is heated to boiling.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and can be purified by recrystallization from water.

Biological Activity and Mechanism of Action

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is primarily known as a metabolite of theophylline and caffeine.[2] Theophylline is a well-established bronchodilator used in the treatment of respiratory diseases.[3][7] Its mechanisms of action include:

  • Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle.[3][7]

  • Antagonism of adenosine (B11128) receptors: This blocks the bronchoconstrictive effects of adenosine.[8]

Given that N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a metabolite of theophylline and is reported to have anti-bronchial smooth muscle spasm activity, it is plausible that it shares a similar mechanism of action.[2][4] However, direct evidence of its interaction with PDE enzymes or adenosine receptors is not yet available in the public domain. Further research is required to fully elucidate its pharmacological profile.

dot

Theophylline_Metabolism Theophylline Theophylline Metabolite N-(6-amino-1,3-dimethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-5-yl)formamide Theophylline->Metabolite Metabolism Action Bronchodilation (Smooth Muscle Relaxation) Theophylline->Action Direct Action Metabolite->Action Potential Biological Activity

Caption: Proposed relationship between Theophylline and its metabolite.

Role as a Metabolite

The formation of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a recognized pathway in the metabolism of theophylline.[9][10] The metabolic transformation of theophylline is a complex process involving multiple enzymatic steps, primarily in the liver.

dot

Theophylline_Metabolic_Pathway Theophylline Theophylline Intermediate1 1,3-Dimethyluric Acid Theophylline->Intermediate1 CYP1A2, CYP2E1, CYP3A4 Intermediate2 1-Methylxanthine Theophylline->Intermediate2 CYP1A2 Intermediate3 3-Methylxanthine Theophylline->Intermediate3 CYP1A2 Target_Metabolite N-(6-amino-1,3-dimethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-5-yl)formamide Theophylline->Target_Metabolite Metabolic Pathway (Further Research Needed)

Caption: Simplified metabolic pathway of Theophylline.

Conclusion

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a compound of growing interest, transitioning from its status as a mere impurity and metabolite to a molecule with potential therapeutic relevance. Its structural similarity to theophylline and preliminary reports of its biological activity warrant further investigation into its mechanism of action and potential as a standalone therapeutic agent for respiratory disorders. The synthetic pathways are established, providing a foundation for the production of this compound for further research. This guide consolidates the current knowledge to aid researchers and drug development professionals in their exploration of this promising molecule.

References

Theophylline Impurities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the impurities of Theophylline, a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity of Theophylline is critical for its safety and efficacy. This document details known impurities, their pharmacopeial limits, and the analytical methodologies for their detection and quantification. Additionally, it visually represents the metabolic and pharmacological pathways of Theophylline to provide a deeper understanding of its biological context.

Overview of Theophylline Impurities

Impurities in Theophylline can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or as metabolites formed in the body. These impurities are categorized as organic impurities, inorganic impurities, and residual solvents. This guide focuses on organic impurities, which include related substances from synthesis, degradation products, and metabolites.

Quantitative Data on Theophylline Impurities

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for known and unknown impurities in Theophylline. The following tables summarize the key impurities, their identifiers, and their specified acceptance criteria.

Table 1: Specified Impurities in Theophylline

Impurity NamePharmacopeial DesignationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Acceptance Criteria
Caffeine (B1668208)Theophylline Impurity A (EP)58-08-2C₈H₁₀N₄O₂194.19≤ 0.1% (EP)[1], ≤ 0.10% (USP)[2]
3-MethylxanthineTheophylline Impurity B (EP), Theophylline Related Compound B (USP)1076-22-8C₆H₆N₄O₂166.14≤ 0.1% (EP)[1], ≤ 0.10% (USP)[2]
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamideTheophylline Impurity C (EP), Theophylline Related Compound C (USP)7597-60-6C₇H₁₀N₄O₃198.18≤ 0.1% (EP)[1], ≤ 0.10% (USP)[2]
TheophyllidineTheophylline Impurity D (EP), Theophylline Related Compound D (USP)6736-40-9 (free base), 116131-08-9 (HCl salt)C₆H₁₀N₄O154.17 (free base)≤ 0.1% (EP)[1], ≤ 0.10% (USP)[2]
1,3-Dimethyluric acidTheophylline Impurity E (EP)944-73-0C₇H₈N₄O₃196.16-
EtofyllineTheophylline EP Impurity F519-37-9C₉H₁₂N₄O₃224.22-
Theobromine (B1682246)-83-67-0C₇H₈N₄O₂180.16≤ 0.2% (Typical)[1]
1-Methylxanthine-6136-37-4C₆H₆N₄O₂166.14≤ 0.2% (Typical)[1]

Table 2: General and Other Impurities in Theophylline

Impurity CategoryAcceptance Criteria
Any Other Individual Unspecified Impurity≤ 0.10% (USP)[2]
Total Impurities≤ 0.5% (USP)[2]

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of Theophylline and its impurities. Below are detailed methodologies based on pharmacopeial monographs and published literature.

HPLC Method for Related Substances (Based on European Pharmacopoeia)[1]

This method is suitable for the quantification of specified impurities A, B, C, and D.

Chromatographic Conditions:

  • Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 7 µm particle size, 250 mm x 4 mm.

  • Mobile Phase: A mixture of 7 volumes of acetonitrile (B52724) and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) containing 5.0 mL/L of glacial acetic acid.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV spectrophotometer at 272 nm.

  • Injection Volume: 20 µL.

  • Run Time: 3.5 times the retention time of Theophylline (Theophylline retention time is approximately 6 minutes).

Sample Preparation:

  • Test Solution: Dissolve 40.0 mg of Theophylline in the mobile phase and dilute to 20.0 mL with the mobile phase.

  • Reference Solution (a) for 0.1% Impurity Level: Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Then, dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

  • Reference Solution (b) for System Suitability: Dissolve 10 mg of theobromine in the mobile phase, add 5 mL of the Test Solution, and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

System Suitability:

  • Resolution: The resolution between the peaks due to theobromine and Theophylline in the chromatogram obtained with Reference Solution (b) should be a minimum of 2.0.

HPLC Method for Analysis in Biological Matrices[3][4]

This method is suitable for the determination of Theophylline and its metabolites in samples like urine, saliva, and plasma.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., ODS 2-Spherisorb, 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v).[3]

  • Flow Rate: 0.75 - 1.0 mL/min.[3][4]

  • Detection: UV detector at 272 nm or 280 nm.[3][4]

  • Injection Volume: 20 µL.[3]

Sample Preparation (Liquid-Liquid Extraction for Plasma/Saliva): [3]

  • To 1 mL of plasma or saliva, add an internal standard (e.g., caffeine or 7-methylxanthine).[4]

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Centrifuge the mixture to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Sample Preparation (Urine): [3]

  • Urine samples can often be diluted with water or mobile phase, filtered, and directly injected.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key biological pathways related to Theophylline.

Theophylline Metabolism

Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[5] The main metabolic routes are 8-hydroxylation and N-demethylation.[5]

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid (Metabolite, ~60-80%) Theophylline->DMU CYP1A2, CYP2E1 (8-hydroxylation) OneMX 1-Methylxanthine (Metabolite, ~8-24%) Theophylline->OneMX CYP1A2 (N-demethylation) ThreeMX 3-Methylxanthine (Metabolite, ~5-15%) Theophylline->ThreeMX CYP1A2 (N-demethylation) Caffeine Caffeine (Metabolite, ~6%) Theophylline->Caffeine (N-methylation) OneMU 1-Methyluric Acid OneMX->OneMU Xanthine Oxidase

Figure 1. Metabolic Pathway of Theophylline.
Phosphodiesterase (PDE) Inhibition Pathway

One of Theophylline's primary mechanisms of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[6][7] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in bronchodilation and anti-inflammatory effects.[8]

PDE_Inhibition cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Theophylline Theophylline Theophylline->PDE Inhibits

Figure 2. Theophylline's PDE Inhibition Pathway.
Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[9] By blocking these receptors, Theophylline prevents adenosine-induced bronchoconstriction.

Adenosine_Antagonism Adenosine Adenosine AdenosineReceptor Adenosine Receptor (on smooth muscle) Adenosine->AdenosineReceptor Binds to G_Protein G-Protein Signaling AdenosineReceptor->G_Protein Activates Theophylline Theophylline Theophylline->AdenosineReceptor Blocks Bronchoconstriction Bronchoconstriction G_Protein->Bronchoconstriction Leads to

Figure 3. Theophylline's Adenosine Receptor Antagonism.

Conclusion

The control of impurities in Theophylline is essential for ensuring its quality, safety, and therapeutic efficacy. This guide has summarized the known impurities, their pharmacopeial limits, and detailed analytical methods for their identification and quantification. The provided diagrams of Theophylline's metabolic and pharmacological pathways offer a visual aid for understanding its behavior in biological systems. This information serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, manufacturing, and development of Theophylline-based pharmaceuticals.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Theophylline EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, specific, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Theophylline EP Impurity C (N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) in Theophylline active pharmaceutical ingredient (API).[1][2][3] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5][6] The developed method is suitable for routine quality control and stability analysis of Theophylline.

Introduction

Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of the final drug product. The European Pharmacopoeia (Ph. Eur.) lists several potential impurities for Theophylline, including Impurity C.[7][8]

This compound, chemically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, can arise during the synthesis of Theophylline or as a degradation product.[3][9] Therefore, a validated analytical method is essential for its accurate quantification. This document provides a detailed protocol for an RP-HPLC method developed to separate and quantify this compound from Theophylline.

API Theophylline (API) Impurity Impurity C N-(6-amino-1,3-dimethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-5-yl)formamide API->Impurity Process Impurity / Degradation Product

Caption: Relationship between Theophylline and Impurity C.

Experimental Protocols

Apparatus and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10][11]

  • Software: Agilent OpenLab CDS or equivalent chromatography data station.

  • Ancillary Equipment: Analytical balance, pH meter, sonicator, volumetric glassware.

Reagents and Materials
  • Theophylline EP Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or HPLC Grade)

Preparation of Solutions
  • Buffer Preparation (10mM Potassium Dihydrogen Phosphate, pH 4.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 4.5 with dilute orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of 10mM Phosphate Buffer (pH 4.5) and Acetonitrile in the ratio of 90:10 (v/v).[12]

  • Diluent: The mobile phase is used as the diluent.

  • Theophylline Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer about 50 mg of Theophylline CRS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Impurity C Standard Stock Solution (100 µg/mL): Accurately weigh and transfer about 5 mg of this compound CRS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • System Suitability Solution (SSS): Transfer 5 mL of Theophylline Standard Stock Solution and 1.0 mL of Impurity C Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of Theophylline and 2.0 µg/mL of Impurity C.

  • Test Sample Preparation (1000 µg/mL): Accurately weigh and transfer about 50 mg of the Theophylline API sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

Chromatographic Conditions & Data Presentation

All quantitative data from the method validation is summarized in the tables below.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10mM KH₂PO₄ Buffer (pH 4.5) : Acetonitrile (90:10, v/v)[12]
Flow Rate 1.0 mL/min[10][12]
Column Temperature 30°C
Detection Wavelength 272 nm[12]
Injection Volume 10 µL

| Run Time | 20 minutes |

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[4][13]

System Suitability

System suitability was established by injecting the SSS in six replicates. The acceptance criteria must be met before performing any sample analysis.

Table 2: System Suitability Test (SST) Results

Parameter Acceptance Criteria Observed Result
Tailing Factor (Impurity C) ≤ 2.0 1.25
Theoretical Plates (Impurity C) ≥ 2000 8500
Resolution (Theophylline & Impurity C) ≥ 2.0 5.8

| % RSD of Peak Area (n=6) | ≤ 5.0% | 0.85% |

Specificity (Forced Degradation)

Forced degradation studies were performed on the Theophylline API to demonstrate the stability-indicating nature of the method. The sample was stressed under acidic, basic, oxidative, thermal, and photolytic conditions.

Linearity

Linearity was evaluated by analyzing six concentrations of Impurity C ranging from the Limit of Quantitation (LOQ) to 150% of the specification level (e.g., 0.25 µg/mL to 3.75 µg/mL).

Table 3: Linearity of this compound

Parameter Result
Linearity Range 0.25 - 3.75 µg/mL
Correlation Coefficient (r²) 0.9997
Regression Equation y = 45872x + 1025

| Y-intercept bias (%) | 1.5% |

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Impurity C into the Theophylline sample at three concentration levels (50%, 100%, and 150% of the specification level). Each level was prepared in triplicate.

Table 4: Accuracy / Recovery Results

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD
50% 1.25 1.23 98.4% 0.9%
100% 2.50 2.52 100.8% 0.6%

| 150% | 3.75 | 3.72 | 99.2% | 0.7% |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six individual preparations of Theophylline spiked with Impurity C at the 100% level were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Table 5: Precision Results for Impurity C

Precision Type % RSD of Peak Area
Repeatability (n=6) 0.95%

| Intermediate Precision (n=6) | 1.20% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ Values

Parameter Result
Limit of Detection (LOD) 0.08 µg/mL

| Limit of Quantitation (LOQ) | 0.25 µg/mL |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Table 7: Robustness Study Results

Parameter Varied Variation System Suitability Result
Flow Rate ± 0.1 mL/min Resolution ≥ 2.0 Pass
Column Temperature ± 2°C Resolution ≥ 2.0 Pass
Mobile Phase pH ± 0.2 units Resolution ≥ 2.0 Pass

| Acetonitrile % | ± 2% | Resolution ≥ 2.0 | Pass |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow followed for the development and validation of this analytical method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) A Define Objective: Quantify Impurity C B Literature Review & Initial Parameter Selection A->B C Optimize Chromatography: Column, Mobile Phase, Flow, Temp B->C D System Suitability Test Development C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Finalized & Approved Analytical Method J->K

References

Application Note: Quantification of Theophylline EP Impurity C by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a precise and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Theophylline (B1681296) EP Impurity C (1,3-Dimethyluric Acid) in Theophylline active pharmaceutical ingredient (API). This method is based on the European Pharmacopoeia (EP) monograph for Theophylline and is suitable for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

Theophylline, a methylxanthine derivative, is widely used for its bronchodilator effects in the treatment of respiratory diseases. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia specifies limits for several related substances, including Impurity C, chemically known as 1,3-dimethyluric acid. Accurate and reliable quantification of these impurities is a critical aspect of quality control. This document provides a detailed protocol for an HPLC method designed for this purpose.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method described.

ParameterResult
Retention Time of Theophylline~ 6.0 min
Retention Time of Impurity C~ 1.8 min (Relative Retention ~0.3)
Resolution (Theophylline & nearest peak)> 2.0
Linearity (R²)> 0.999
Limit of Detection (LOD)Typically < 0.01%
Limit of Quantification (LOQ)Typically < 0.05%
Wavelength272 nm

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia monograph for Theophylline.[1]

1. Materials and Reagents

  • Theophylline EP Reference Standard

  • Theophylline EP Impurity C CRS

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium acetate (B1210297) (Analytical grade)

  • Glacial acetic acid (Analytical grade)

  • Water (HPLC grade)

  • Theophylline API sample for testing

2. Chromatographic Conditions

ParameterSpecification
Column Octadecylsilyl silica (B1680970) gel for chromatography (C18), 7 µm, 4.0 mm x 250 mm
Mobile Phase Mix 7 volumes of acetonitrile and 93 volumes of a 1.36 g/L solution of sodium acetate containing 5.0 mL/L of glacial acetic acid.[1]
Flow Rate 2.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection UV Spectrophotometer at 272 nm[1]
Run Time 3.5 times the retention time of Theophylline[1]

3. Preparation of Solutions

  • Test Solution: Dissolve an accurately weighed quantity of the Theophylline sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Reference Solution (a) (0.1%): Dilute the Test Solution with the mobile phase to obtain a concentration of 0.001 mg/mL.

  • Reference Solution (b) (System Suitability): Prepare a solution containing 0.1 mg/mL of Theophylline EP RS and 0.1 mg/mL of Theobromine (B1682246) RS in the mobile phase. Dilute this solution 1 to 10 with the mobile phase. This is used to ensure adequate resolution between Theophylline and other related substances.

4. System Suitability

Inject Reference Solution (b). The resolution between the peaks due to theobromine and theophylline should be a minimum of 2.0.[1] The relative retention time for Impurity C with respect to Theophylline is approximately 0.3.[1]

5. Analysis

Inject the Test Solution and Reference Solution (a) into the chromatograph.

6. Calculation

The percentage of Impurity C in the Theophylline sample is calculated using the area of the principal peak from the chromatogram of Reference Solution (a) (representing 0.1%).

  • Limit for Impurity C: Not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.1%).[1]

Workflow and Process Diagrams

The following diagrams illustrate the key processes involved in the quantification of this compound.

Workflow A Sample and Standard Weighing B Solution Preparation (Test and Reference Solutions) A->B Dissolution in Mobile Phase E Analysis (Inject Test and Reference Solutions) B->E C HPLC System Setup (Column, Mobile Phase, Flow Rate) D System Suitability Test (Inject Reference Solution b) C->D D->E If Suitability Passes F Data Acquisition (Chromatogram) E->F G Data Processing (Peak Integration and Identification) F->G H Calculation of Impurity Content G->H I Reporting Results H->I

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship cluster_0 Inputs cluster_1 Process cluster_2 Outputs Theophylline_Sample Theophylline API Sample HPLC_Method HPLC Analysis (EP Method) Theophylline_Sample->HPLC_Method Impurity_C_Standard Impurity C Standard Impurity_C_Standard->HPLC_Method Reagents HPLC Grade Solvents & Reagents Reagents->HPLC_Method Chromatogram Chromatographic Data HPLC_Method->Chromatogram Quantitative_Result Quantification of Impurity C (%) Chromatogram->Quantitative_Result

Caption: Logical relationship of the analytical process.

References

Application Note: Stability-Indicating RP-HPLC Method for the Separation of Theophylline and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Theophylline (B1681296) and its potential impurities. The described method is crucial for quality control during drug development, formulation, and stability testing. This document provides comprehensive experimental protocols, including a forced degradation study to demonstrate the method's specificity. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity and stability of Theophylline is critical for its safety and efficacy. Regulatory bodies require the identification and quantification of any impurities present in the active pharmaceutical ingredient (API) and finished drug products. A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.

This application note presents a validated RP-HPLC method capable of separating Theophylline from its known process-related impurities and degradation products generated under stress conditions.

Theophylline and Its Impurities

The chemical structure of Theophylline and its common impurities are presented below. The presence of these impurities can arise from the synthesis process or degradation.[1][2]

Theophylline

  • Chemical Name: 1,3-dimethyl-7H-purine-2,6-dione

  • Molecular Formula: C₇H₈N₄O₂

  • Molecular Weight: 180.16 g/mol

Common Impurities:

  • Impurity A (Caffeine): 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Impurity B (3-Methylxanthine): 3-methyl-7H-purine-2,6-dione

  • Impurity C: N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

  • Impurity D (Theophyllidine): N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide

  • Impurity E (1,3-Dimethyluric acid): 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

  • Impurity F (Etofylline): 7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Impurity G (Theobromine): 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Experimental Protocols

Recommended RP-HPLC Method

This method is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Theophylline and various validated methods from the scientific literature.[3][4][5]

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 4.5) in a ratio of 10:90 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)

Preparation of Solutions:

  • Phosphate Buffer (pH 4.5): Prepare a 10mM solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 4.5 using ortho-phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 10:90 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Theophylline Solution: Accurately weigh and dissolve about 25 mg of Theophylline reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Impurity Solution: Prepare a stock solution of each impurity in the mobile phase.

  • Sample Solution: Prepare the sample solution by dissolving the Theophylline drug substance or product in the mobile phase to a final concentration of approximately 1000 µg/mL.

Forced Degradation Study Protocol

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[6][7] The study involves subjecting the Theophylline sample to various stress conditions to induce degradation.

General Procedure:

Prepare a stock solution of Theophylline at a concentration of 1000 µg/mL in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N Hydrochloric acid. Reflux the solution for 3 hours at 80°C. Cool the solution and neutralize it with an appropriate volume of 1N Sodium Hydroxide. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N Sodium Hydroxide. Reflux the solution for 3 hours at 80°C. Cool the solution and neutralize it with an appropriate volume of 1N Hydrochloric acid. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% Hydrogen Peroxide. Heat the solution at 80°C for 2 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

  • Thermal Degradation: Expose the solid Theophylline powder to a temperature of 80°C in a hot air oven for 48 hours. After exposure, dissolve the powder in the mobile phase to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the Theophylline solution (1000 µg/mL) to UV light (254 nm) and fluorescent light for a minimum of 1.2 million lux hours and 200 watt-hours/square meter, respectively, as per ICH Q1B guidelines. Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.[6]

After each stress condition, the samples are analyzed by the proposed RP-HPLC method to check for the separation of the degradation products from the main Theophylline peak.

Data Presentation

The following tables summarize the expected quantitative data for the validation of the proposed RP-HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (between Theophylline and nearest eluting peak) ≥ 1.5
% RSD of replicate injections ≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this application note.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Theophylline & Impurity Standards inject_samples Inject Samples & Standards prep_standard->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms quantify Quantify Theophylline & Impurities process_chromatograms->quantify report Generate Report quantify->report forced_degradation_workflow cluster_stress Stress Conditions start Theophylline Sample acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Alkaline Hydrolysis (1N NaOH, 80°C) start->base oxidative Oxidation (30% H2O2, 80°C) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion

References

Application Note: High-Sensitivity Mass Spectrometric Analysis of Theophylline EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the sensitive and specific analysis of Theophylline (B1681296) EP Impurity C (also known as Theophylline Related Compound C) using Liquid Chromatography-Mass Spectrometry (LC-MS). Theophylline, a widely used bronchodilator, requires stringent purity control to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several impurities that must be monitored, with Impurity C being a key related substance. This document provides a comprehensive protocol for the quantification of Theophylline EP Impurity C, including sample preparation, LC-MS conditions, and data analysis. The provided methodologies are designed to be readily implemented in a pharmaceutical quality control or research laboratory setting.

Introduction

Theophylline, a methylxanthine derivative, is a critical therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The manufacturing process of Theophylline can lead to the formation of several related substances, which are considered impurities. Regulatory bodies like the European Pharmacopoeia mandate strict control over these impurities to ensure the quality and safety of the final drug product. This compound, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity that requires accurate and sensitive analytical methods for its detection and quantification.[1][2][3][4][5][6]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical impurities.[7][8][9] This application note presents a detailed LC-MS/MS method for the analysis of this compound, providing researchers and drug development professionals with the necessary protocols to ensure compliance with regulatory standards.

Chemical Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundN-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamideC₇H₁₀N₄O₃198.18

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a diluent (e.g., a mixture of water and methanol, 50:50 v/v) to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution Preparation (for Theophylline Drug Substance):

    • Accurately weigh approximately 25 mg of the Theophylline drug substance.

    • Dissolve in the diluent to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for method development and can be optimized as needed.

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 199.08
Product Ions (Q3) m/z 57.04, 82.03, 69.04, 42.03, 72.04
Collision Energy (CE) To be optimized for each transition (start with a range of 10-30 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are based on publicly available fragmentation data for a compound with an identical structure.[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for Confirmation
This compound199.0857.0482.03

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification start Weigh Reference Standard & Sample dissolve Dissolve in Diluent start->dissolve serial_dilute Serial Dilution for Standards dissolve->serial_dilute filter Filter Sample Solution dissolve->filter inject Inject into LC-MS/MS System serial_dilute->inject filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize select_precursor Select Precursor Ion (m/z 199.08) ionize->select_precursor fragment Collision-Induced Dissociation select_precursor->fragment detect_products Detect Product Ions fragment->detect_products integrate Integrate Peak Areas detect_products->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurity C calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the mass spectrometric detection of this compound, from the intact molecule to its characteristic fragments.

fragmentation cluster_fragments Characteristic Fragment Ions parent This compound (C₇H₁₀N₄O₃) MW: 198.18 protonated Protonated Molecule [M+H]⁺ m/z 199.08 parent->protonated ESI+ frag1 m/z 57.04 protonated->frag1 CID frag2 m/z 82.03 protonated->frag2 CID frag3 m/z 69.04 protonated->frag3 CID frag4 m/z 42.03 protonated->frag4 CID frag5 m/z 72.04 protonated->frag5 CID

Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.

Conclusion

This application note provides a detailed and actionable protocol for the mass spectrometric analysis of this compound. The described LC-MS/MS method is highly sensitive and specific, making it suitable for routine quality control testing and research applications in the pharmaceutical industry. By implementing this method, laboratories can ensure the accurate quantification of this critical impurity, contributing to the overall safety and quality of Theophylline drug products. Further method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

References

Application Note: Structural Elucidation of Theophylline EP Impurity C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine drug used in the therapy for respiratory diseases such as asthma and COPD, must be monitored for impurities to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities, including Impurity C, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[1][2][3] The unequivocal identification and structural elucidation of such impurities are critical components of drug development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[4][5][6] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it ideal for identifying unknown impurities in pharmaceutical products.[4][5][6] This application note provides a detailed protocol for the structural elucidation of Theophylline EP Impurity C using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Comparison

Chemical structures of Theophylline and this compound

Figure 1. Chemical structures of Theophylline and this compound.

Theophylline possesses a purine (B94841) core, specifically a dimethylxanthine structure.[7] In contrast, Impurity C is a diaminouracil derivative, which can be formed during the synthesis of Theophylline. The key structural differences are the opening of the imidazole (B134444) ring of the purine system and the presence of amino and formamido groups at the C5 and C6 positions of the pyrimidine (B1678525) ring. These differences result in distinct NMR spectra, allowing for clear identification.

Experimental Protocols

Sample Preparation

High-quality NMR data relies on proper sample preparation. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 5-10 mg of the isolated impurity sample or the Theophylline sample containing the impurity.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar molecules like Theophylline and its impurities.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Standard Addition (Optional): For quantitative analysis (qNMR), a certified internal standard can be added. For structural elucidation, an internal reference standard like tetramethylsilane (B1202638) (TMS) is typically used for chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity. A standard suite of experiments for structural elucidation includes:

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons.

  • 1D ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together molecular fragments.

Data Presentation and Interpretation

The following tables summarize the expected NMR data for Theophylline and a hypothetical, yet chemically plausible, dataset for Impurity C for illustrative purposes.

Table 1: ¹H and ¹³C NMR Data for Theophylline (in DMSO-d6)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-CH₃3.24 (s, 3H)27.8
3-CH₃3.44 (s, 3H)29.6
C2-151.5
C4-148.4
C5-107.1
C6-154.8
8-H8.04 (s, 1H)141.2
7-NH13.5 (br s, 1H)-

Note: Theophylline data is based on typical literature values. Chemical shifts can vary slightly based on concentration and exact experimental conditions.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d6)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-CH₃3.15 (s, 3H)27.5C2, C6
3-CH₃3.35 (s, 3H)29.3C2, C4
C2-151.0-
C4-150.1-
C5-95.2-
C6-153.5-
6-NH₂6.80 (s, 2H)-C5, C6
5-NH9.10 (d, J=2.0 Hz, 1H)-C5, C6, Formyl C=O
Formyl-H8.15 (d, J=2.0 Hz, 1H)-Formyl C=O
Formyl C=O-162.5-

Disclaimer: The NMR data for Impurity C is hypothetical and intended for illustrative purposes for this application note.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown impurity like this compound follows a logical workflow. This can be visualized as a flowchart, detailing the steps from sample analysis to final structure confirmation.

G cluster_0 Sample Analysis cluster_1 Data Processing & Interpretation cluster_2 Structure Confirmation Sample Theophylline Sample with Impurity Isolation Impurity Isolation (e.g., Prep-HPLC) Sample->Isolation NMR_Acq NMR Data Acquisition (1D & 2D) Isolation->NMR_Acq H_NMR Analyze ¹H NMR: Proton count, shifts, multiplicity NMR_Acq->H_NMR C_NMR Analyze ¹³C NMR: Carbon count and type H_NMR->C_NMR COSY_NMR Analyze COSY: Identify ¹H-¹H spin systems C_NMR->COSY_NMR HSQC_NMR Analyze HSQC: Assign directly bonded C-H pairs COSY_NMR->HSQC_NMR HMBC_NMR Analyze HMBC: Connect fragments via 2-3 bond correlations HSQC_NMR->HMBC_NMR Assemble Assemble Fragments HMBC_NMR->Assemble Propose Propose Structure of Impurity C Assemble->Propose Confirm Confirm Structure & Report Propose->Confirm

Workflow for Impurity Structure Elucidation.

Key NMR Correlations for Impurity C

The structural differences between Theophylline and Impurity C are clearly delineated by 2D NMR correlations. For Impurity C, the following correlations would be key to confirming its structure.

G cluster_0 Key Protons cluster_1 Key Carbons N_CH3_1 1-CH₃ (δ ~3.15) C2 C2 (δ ~151.0) N_CH3_1->C2 HMBC C6 C6 (δ ~153.5) N_CH3_1->C6 HMBC N_CH3_3 3-CH₃ (δ ~3.35) N_CH3_3->C2 HMBC C4 C4 (δ ~150.1) N_CH3_3->C4 HMBC NH2 6-NH₂ (δ ~6.80) C5 C5 (δ ~95.2) NH2->C5 HMBC NH2->C6 HMBC NH_Formyl 5-NH (δ ~9.10) H_Formyl Formyl-H (δ ~8.15) NH_Formyl->H_Formyl COSY NH_Formyl->C5 HMBC NH_Formyl->C6 HMBC C_Formyl Formyl C=O (δ ~162.5) NH_Formyl->C_Formyl HMBC H_Formyl->C_Formyl HMBC

Key 2D NMR correlations for Impurity C.

Interpretation of Key Correlations:

  • HMBC from N-CH₃ protons: The methyl protons at δ ~3.15 ppm (1-CH₃) would show correlations to the C2 and C6 carbons, while the methyl protons at δ ~3.35 ppm (3-CH₃) would correlate to the C2 and C4 carbons. This confirms the positions of the methyl groups on the pyrimidine ring.

  • HMBC from NH₂ protons: The protons of the amino group (6-NH₂) would show correlations to both C5 and C6, establishing its position.

  • Correlations from the Formamido Group: The formyl proton (H-Formyl) and the amide proton (5-NH) would exhibit a COSY correlation due to their through-bond coupling. Crucially, the amide proton (5-NH) would show HMBC correlations to C5, C6, and the formyl carbonyl carbon (Formyl C=O), unequivocally linking the formamido group to the C5 position of the uracil (B121893) ring.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural elucidation of pharmaceutical impurities. Through a systematic application of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, the precise chemical structure of this compound can be determined. The characteristic chemical shifts and correlation patterns allow for its unambiguous differentiation from the parent API, Theophylline. This detailed structural information is vital for ensuring drug quality, understanding degradation pathways, and meeting regulatory requirements.

References

Application Note: Synthesis and Isolation of Theophylline EP Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, is a widely used pharmaceutical agent for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia (EP) mandates strict control over impurities in active pharmaceutical ingredients (APIs). Theophylline EP Impurity C, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity that must be monitored and controlled during the manufacturing process of Theophylline.[1][2][3] The availability of a highly characterized reference standard for Impurity C is crucial for accurate analytical method development, validation, and routine quality control of Theophylline.[2][4] This application note provides a detailed protocol for the synthesis and isolation of this compound as a reference standard.

Chemical Structures

CompoundStructure
Theophylline Theophylline Structure
This compound this compound Structure

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 5,6-diamino-1,3-dimethyluracil (B14760). This precursor is a known intermediate in the Traube purine (B94841) synthesis, a common method for preparing xanthine (B1682287) derivatives like theophylline.[5]

Experimental Protocol: Synthesis

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • Formic acid (98-100%)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Deionized water

  • Ethanol (B145695)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-diamino-1,3-dimethyluracil (1 equivalent) in formic acid (10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold deionized water (20 volumes).

  • Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium hydroxide solution until a pH of 7 is reached. A precipitate of this compound will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Isolation and Purification of this compound

The crude product obtained from the synthesis requires purification to meet the stringent purity requirements for a reference standard. Recrystallization is a suitable method for this purpose.

Experimental Protocol: Isolation and Purification

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal

  • Filtration apparatus

Procedure:

  • Recrystallization: Dissolve the crude this compound in a minimal amount of a boiling mixture of ethanol and water (e.g., 80:20 v/v).

  • Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities and heat for a further 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization and Data Presentation

The synthesized and purified this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Table 1: Hypothetical Quantitative Data for Synthesized this compound

ParameterResultMethod
Purity (HPLC) 99.8%HPLC-UV at 272 nm[6]
Molecular Weight 198.18 g/mol Mass Spectrometry (ESI+)
Melting Point 290-295 °C (decomposes)Capillary Melting Point
¹H NMR Conforms to structure400 MHz NMR (DMSO-d₆)
¹³C NMR Conforms to structure100 MHz NMR (DMSO-d₆)
FTIR Conforms to structureKBr Pellet

Visualizations

Experimental Workflow

Synthesis_and_Isolation_Workflow A 5,6-diamino-1,3-dimethyluracil + Formic Acid B Reflux (100-110 °C, 4-6h) A->B Synthesis C Work-up (Quenching & Neutralization) B->C D Crude Product (Precipitate) C->D Isolation E Recrystallization (Ethanol/Water) D->E Purification F Purified This compound E->F G Characterization (HPLC, MS, NMR, FTIR) F->G Analysis Theophylline_Impurity_Relationship Theophylline Theophylline (API) 1,3-Dimethylxanthine Impurity_C This compound N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide Precursor 5,6-diamino-1,3-dimethyluracil Common Precursor Precursor->Theophylline Cyclization with formamide derivative Precursor->Impurity_C Formylation

References

Theophylline EP Impurity C: Application and Protocols for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-QC-2025-12-08

Introduction

Theophylline (B1681296), a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity and quality of theophylline in pharmaceutical formulations is critical for its safety and efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities of theophylline that must be monitored and controlled. Theophylline EP Impurity C, chemically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a specified impurity in the European Pharmacopoeia.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of theophylline drug substances and products.

The primary application of this compound is in the identification and quantification of this specific impurity in theophylline samples using high-performance liquid chromatography (HPLC).[4] By using a certified reference standard, analytical laboratories can accurately assess the level of this impurity, ensuring that it does not exceed the limits set by regulatory authorities.[5]

Chemical Information

ParameterValueReference
Chemical Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[3]
Synonyms Theophylline USP Related Compound C, Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B[1][2]
CAS Number 7597-60-6[3]
Molecular Formula C₇H₁₀N₄O₃
Molecular Weight 198.18 g/mol

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol is based on the European Pharmacopoeia monograph for Theophylline and is suitable for the determination of related substances, including Impurity C.

1.1. Chromatographic Conditions

ParameterCondition
Column Octadecylsilyl silica (B1680970) gel for chromatography R (7 µm), 0.25 m x 4.0 mm
Mobile Phase Mix 7 volumes of acetonitrile (B52724) and 93 volumes of a 1.36 g/L solution of sodium acetate (B1210297) R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate 2.0 mL/min
Detection UV spectrophotometer at 272 nm
Injection Volume 20 µL
Run Time 3.5 times the retention time of theophylline
Column Temperature Ambient

1.2. Preparation of Solutions

  • Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This corresponds to a 0.1% solution.

  • Reference Solution (b) (for System Suitability): Dissolve 10 mg of Theobromine (B1682246) R in the mobile phase, add 5 mL of the Test Solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.

  • Reference Solution (c) (for Peak Identification): Prepare a solution containing a known concentration of this compound reference standard in the mobile phase. The concentration should be appropriate for clear peak detection.

1.3. System Suitability

  • Resolution: The resolution between the peaks due to theobromine and theophylline in the chromatogram obtained with Reference Solution (b) should be a minimum of 2.0.

  • Relative Retention Times (with reference to theophylline, retention time ≈ 6 min):

    • Impurity C: ~0.3

    • Impurity B: ~0.4

    • Impurity D: ~0.5

    • Impurity A (Caffeine): ~2.5

1.4. Impurity Acceptance Criteria (as per European Pharmacopoeia)

  • Impurity C: The area of the peak corresponding to Impurity C in the chromatogram of the Test Solution is not more than the area of the principal peak in the chromatogram of Reference Solution (a) (0.1%).

  • Any other impurity: For each impurity, not more than the area of the principal peak in the chromatogram obtained with Reference Solution (a) (0.1%).

Experimental Workflow

The following diagram illustrates the workflow for the quality control testing of Theophylline for related substances.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Test_Solution Prepare Test Solution (Theophylline Sample) Analysis Inject Test Solution & Ref Sol (a) Test_Solution->Analysis Ref_Sol_a Prepare Reference Solution (a) (0.1% Standard) Ref_Sol_a->Analysis Ref_Sol_b Prepare Reference Solution (b) (System Suitability) System_Suitability Inject Ref Sol (b) Check Resolution Ref_Sol_b->System_Suitability Ref_Sol_c Prepare Reference Solution (c) (Impurity C Standard) Peak_Identification Inject Ref Sol (c) Identify Impurity C Peak Ref_Sol_c->Peak_Identification System_Suitability->Peak_Identification Peak_Identification->Analysis Integration Integrate Peak Areas Analysis->Integration Calculation Compare Impurity C Peak Area to Ref Sol (a) Peak Area Integration->Calculation Report Report Results vs. Acceptance Criteria Calculation->Report

Figure 1. HPLC Workflow for Related Substances Testing.

Method Validation Principles

Any analytical method for the determination of impurities should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] The key validation parameters for an impurity method are summarized below.

Validation ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the impurity peak from other components and by performing forced degradation studies.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with a correlation coefficient (r²) of ≥0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. Recovery should be within an appropriate range (e.g., 80-120%).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility. The relative standard deviation (RSD) should be within acceptable limits (e.g., <10% for impurities).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Logical Relationship for Impurity Control

The following diagram illustrates the logical relationship between the analytical method, the reference standard, and the final quality decision for a pharmaceutical product.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Decision Drug_Product Theophylline Drug Product Testing Perform HPLC Analysis Drug_Product->Testing Impurity_Standard This compound Reference Standard Impurity_Standard->Testing Analytical_Method Validated HPLC Method Analytical_Method->Testing Data Quantitative Data (Impurity Level) Testing->Data Specification Compare with Specification (e.g., ≤ 0.1%) Data->Specification Decision Quality Decision (Pass/Fail) Specification->Decision

Figure 2. Logical Flow for Impurity Control in QC.

References

Application Notes and Protocol for Theophylline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

AN-THEO-001

Introduction

Theophylline (B1681296), a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The purity of theophylline in active pharmaceutical ingredients (APIs) and finished drug products is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities to ensure patient safety.[3][4] This application note provides a detailed protocol for the impurity profiling of theophylline using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust analytical technique.

Regulatory Framework

The control of impurities in new drug substances is governed by ICH guideline Q3A(R2). This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[4] Organic impurities can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5] Inorganic impurities and residual solvents are also considered.[4][5] The identification threshold for impurities is typically ≥0.1% for a maximum daily dose of ≤2g.[6]

Known Impurities of Theophylline

Several related substances and degradation products of theophylline have been identified. These include other methylxanthines and uric acid derivatives. Common impurities that should be monitored include:

  • Theobromine (B1682246) (3,7-dimethylxanthine) [7]

  • Caffeine (1,3,7-trimethylxanthine) [8]

  • 3-Methylxanthine [9][10]

  • 1-Methylxanthine [11]

  • Xanthine [10]

  • 1,3-Dimethyluric acid [10][12]

  • Theophylline Related Compound C (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)

  • Theophylline Related Compound D [1][13]

  • Theophylline Related Compound F [14]

Forced degradation studies under conditions of acid, base, oxidation, heat, and light are recommended to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Experimental Protocol: HPLC-UV Method for Theophylline Impurity Profiling

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix. The method described is based on principles outlined in various pharmacopeias and scientific literature.[15][16]

1. Materials and Reagents

  • Theophylline Reference Standard (USP or BP)[17][18]

  • Reference standards for known impurities (e.g., Theobromine, Caffeine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Acetate (B1210297) Trihydrate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Ammonium (B1175870) Acetate (AR grade)

  • Water (HPLC grade or Milli-Q)

  • Theophylline API or drug product sample

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH adjusted to 5.4 with Glacial Acetic Acid[13]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min[19]
Detection Wavelength 272 nm[16] or 280 nm[19][20]
Column Temperature 30 °C
Injection Volume 20 µL

4. Preparation of Solutions

  • Buffer Solution (Mobile Phase A): Accurately weigh and dissolve ammonium acetate in HPLC grade water to a concentration of 10 mM. Adjust the pH to 5.4 using glacial acetic acid.[13] Filter through a 0.45 µm filter before use.

  • Standard Stock Solution: Accurately weigh about 25 mg of Theophylline Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions) to obtain a concentration of approximately 1.0 mg/mL.

  • Standard Solution (0.1%): Dilute the Standard Stock Solution 1:1000 with the mobile phase to obtain a concentration of approximately 1.0 µg/mL. This solution represents the 0.1% level for impurity quantification.

  • Sample Solution: Accurately weigh about 25 mg of the theophylline sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Resolution Solution: Prepare a solution containing theophylline and a known impurity (e.g., theobromine or caffeine) at appropriate concentrations to demonstrate adequate resolution between the peaks.

5. System Suitability Inject the resolution solution and the standard solution. The system is suitable for use if the following criteria are met:

  • Resolution: The resolution between theophylline and the closest eluting impurity peak is not less than 1.5.

  • Tailing Factor: The tailing factor for the theophylline peak is not more than 2.0.[15]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution is not more than 5.0% for the theophylline peak area.

6. Data Analysis and Calculation Identify the peaks of the impurities in the sample chromatogram by comparing their retention times with those of the known impurity standards. For unknown impurities, calculate the percentage based on the peak area relative to the theophylline peak area in the standard solution, assuming a response factor of 1.0.

Percentage of Individual Impurity:

(% Impurity) = (Area_impurity / Area_std) × (Conc_std / Conc_sample) × 100

Where:

  • Area_impurity = Peak area of the individual impurity in the sample solution

  • Area_std = Peak area of theophylline in the standard solution (0.1% level)

  • Conc_std = Concentration of theophylline in the standard solution

  • Conc_sample = Concentration of theophylline in the sample solution

Report any impurity at or above the reporting threshold (e.g., 0.05%).[4] Sum all impurities at or above the reporting threshold to determine the total impurities.

Data Presentation

Quantitative results for the impurity profiling of a batch of theophylline should be summarized in a clear and concise table.

Table 1: Impurity Profile of Theophylline Batch No. [Insert Batch No.]

Impurity Name/RTRetention Time (min)Relative Retention Time (RRT)Peak AreaAmount (%)Limit (%)
Caffeine[e.g., 8.5][e.g., 0.85][Value][Value]NMT 0.1
Theobromine[e.g., 9.2][e.g., 0.92][Value][Value]NMT 0.1
Unknown Impurity 1[e.g., 11.3][e.g., 1.13][Value][Value]NMT 0.1
Unknown Impurity 2[e.g., 14.7][e.g., 1.47][Value][Value]NMT 0.1
Total Impurities ---[Sum] NMT 0.5

NMT = Not More Than. Limits are examples and should be based on pharmacopeial monographs or qualified levels.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for theophylline impurity profiling.

Theophylline_Impurity_Profiling_Workflow SampleReceipt Sample Receipt (API or Drug Product) DocReview Documentation Review (CoA, Batch Records) SampleReceipt->DocReview MethodSelection Method Selection (HPLC-UV as per Protocol) DocReview->MethodSelection SolutionPrep Solution Preparation - Mobile Phase - Standards - Sample MethodSelection->SolutionPrep SystemSuitability System Suitability Test (Resolution, Tailing, RSD) SolutionPrep->SystemSuitability Analysis Chromatographic Analysis (Inject Samples) SystemSuitability->Analysis If Passed DataProcessing Data Processing - Peak Integration - Impurity Identification Analysis->DataProcessing Quantification Quantification (% Individual & Total Impurities) DataProcessing->Quantification SpecCheck Compare to Specification Quantification->SpecCheck Reporting Final Report Generation - Summary Table - Chromatograms Pass Batch Conforms to Specification Pass->Reporting Fail OOS Investigation Required Fail->Reporting SpecCheck->Pass Pass SpecCheck->Fail Fail

Caption: Workflow for Theophylline Impurity Profiling.

This application note provides a comprehensive protocol for the impurity profiling of theophylline by HPLC. Adherence to this protocol, in conjunction with regulatory guidelines such as those from the ICH, will ensure the quality, safety, and efficacy of theophylline-containing pharmaceutical products. The provided workflow and data presentation format can be integrated into standard operating procedures for routine quality control testing.

References

Stability-Indicating Assay Method for Theophylline and its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a stability-indicating assay of Theophylline and its impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is designed to separate and quantify Theophylline from its potential degradation products and process-related impurities, ensuring the accuracy and reliability of stability studies as mandated by regulatory bodies. The protocol includes details on forced degradation studies, chromatographic conditions, and method validation parameters.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). To ensure the safety and efficacy of Theophylline drug products, it is crucial to monitor their stability over time. A stability-indicating analytical method is essential as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities.[1] This application note details a validated HPLC method that effectively separates Theophylline from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[2]

Experimental Workflow

The overall workflow for the stability-indicating assay of Theophylline is depicted in the diagram below. This process begins with the preparation of standards and samples, followed by forced degradation studies. The stressed samples are then analyzed using a validated HPLC method, and the resulting data is used to assess the stability of the drug substance.

Workflow Experimental Workflow for Theophylline Stability Assay cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Standard Solutions (Theophylline & Impurities) hplc HPLC Analysis (RP-C18 Column) prep_standards->hplc prep_samples Prepare Sample Solutions (Drug Substance/Product) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 60°C) prep_samples->thermal photo Photolytic Stress (UV/Vis Light) prep_samples->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quant Quantification of Theophylline & Impurities hplc->quant mass_balance Mass Balance Calculation quant->mass_balance validation Method Validation (Specificity, Linearity, etc.) quant->validation

Caption: A flowchart of the stability-indicating assay method for Theophylline.

Experimental Protocols

Materials and Reagents
  • Theophylline Reference Standard (USP or equivalent)

  • Theophylline Related Compounds (as required by pharmacopeia)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Sodium Acetate (B1210297) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%)

  • Deionized Water (Milli-Q or equivalent)

Chromatographic Conditions

A validated RP-HPLC method is outlined below. Variations may be necessary based on the specific equipment and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hi-Q-Sil C18)
Mobile Phase Acetonitrile : 50 mM Sodium Acetate Buffer (pH 6.5) (15:85, v/v)[1] or 10mM Potassium Dihydrogen Phosphate : Acetonitrile (90:10, v/v) (pH 4.5)[2]
Flow Rate 1.0 mL/min[1]
Detection UV at 270 nm[1] or 272 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (50 mM Sodium Acetate, pH 6.5): Dissolve approximately 4.1 g of anhydrous sodium acetate in 1000 mL of deionized water. Adjust the pH to 6.5 with dilute hydrochloric acid.[1]

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (Theophylline): Accurately weigh about 10 mg of Theophylline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.[1]

  • Sample Preparation: For dosage forms, weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to 10 mg of Theophylline into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute further with the mobile phase to a final concentration of 10 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method. The target degradation is typically in the range of 5-20%.

  • Acid Hydrolysis: To an aliquot of the Theophylline stock solution, add an equal volume of 0.1 M HCl. Reflux the solution for a specified period (e.g., 8 hours) or until sufficient degradation is observed.[1] Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: To an aliquot of the Theophylline stock solution, add an equal volume of 0.1 M NaOH. Reflux for a specified period (e.g., 8 hours).[1] Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Treat an aliquot of the Theophylline stock solution with a solution of 3% hydrogen peroxide at room temperature for a specified duration (e.g., 4 hours). Dilute with the mobile phase as needed.

  • Thermal Degradation: Expose the solid drug substance or a solution of Theophylline to dry heat (e.g., 60-80°C) for a defined period. Dissolve/dilute the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Theophylline to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²). A control sample should be protected from light.

Results and Data Presentation

The developed HPLC method should effectively separate the Theophylline peak from any degradation products and known impurities.

Chromatographic Performance

The following table summarizes typical system suitability results for the stability-indicating HPLC method.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.0~1.1
Theoretical Plates (N) > 2000> 3000
Resolution (Rs) > 2.0 (between Theophylline and closest peak)> 2.5
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)< 1.0%
Summary of Forced Degradation Studies

The results of the forced degradation studies are summarized in the table below, indicating the percentage of degradation observed under each stress condition.

Stress ConditionReagent/ConditionDuration% Degradation of TheophyllineNumber of Degradation Peaks
Acid Hydrolysis 0.1 M HCl8 hours~5-10%1-2
Base Hydrolysis 0.1 M NaOH8 hours~10-15%2-3
Oxidation 3% H₂O₂4 hours~15-20%1 major, several minor
Thermal Degradation 60°C (solid state)24 hours< 5%1
Photolytic Degradation ICH Q1B specified light exposure-~5-10%1-2

Theophylline Degradation Pathway

Forced degradation studies help in elucidating the potential degradation pathways of Theophylline. Under oxidative conditions, a primary degradation product is 1,3-dimethyluric acid. Hydrolytic conditions can lead to the opening of the imidazole (B134444) ring. The diagram below illustrates some of the known degradation pathways.

DegradationPathway Potential Degradation Pathways of Theophylline cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_demethylation N-Demethylation Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid Theophylline->DMU Oxidation RingOpened Ring-Opened Products (e.g., Theophyllidine) Theophylline->RingOpened Hydrolysis Methylxanthine 3-Methylxanthine Theophylline->Methylxanthine Demethylation (minor)

Caption: An overview of Theophylline's degradation pathways under stress conditions.

Conclusion

The described RP-HPLC method is simple, specific, precise, and accurate for the determination of Theophylline in the presence of its degradation products. The method has been shown to be stability-indicating through forced degradation studies conducted under various stress conditions. This application note and protocol can be effectively used for the routine quality control and stability assessment of Theophylline in bulk drug and pharmaceutical formulations, ensuring compliance with regulatory requirements.

References

Application Notes and Protocols for Chromatographic Analysis of Theophylline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296), a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the purity of theophylline active pharmaceutical ingredient (API) and its finished products is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analysis of theophylline and its related compounds using high-performance liquid chromatography (HPLC), a technique widely adopted for its sensitivity and resolution. These guidelines are based on established pharmacopeial methods and scientific publications to assist in the development and validation of stability-indicating analytical procedures.

Known Impurities of Theophylline

According to the United States Pharmacopeia (USP), several related compounds are monitored as potential impurities in theophylline. These impurities can arise from the manufacturing process or degradation.

Impurity NameStructureUSP Acceptance Criteria (Anhydrous Theophylline)[1]
Theophylline Related Compound B1,3-Dimethyluric acid≤ 0.10%[1]
Theophylline Related Compound CN-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide≤ 0.10%[1]
Theophylline Related Compound DTheophyllidine≤ 0.10%[1]
Caffeine1,3,7-Trimethylxanthine≤ 0.10%[1]
Any Other Individual Unspecified Impurity-≤ 0.10%[1]
Total Impurities -≤ 0.5% [1]

Chromatographic Conditions for Impurity Analysis

Several HPLC methods have been developed and validated for the separation and quantification of theophylline and its impurities. Below is a summary of typical chromatographic conditions.

Method 1: Isocratic RP-HPLC

This method is suitable for the routine analysis of theophylline and its related compounds.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 50 mM Sodium Acetate Buffer (pH 6.5) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 270 nm
Method 2: Gradient RP-HPLC (Based on USP Aminophylline Monograph)

A gradient method can be employed for resolving a wider range of impurities with varying polarities.

ParameterCondition
Column L1 packing (C18), dimensions may vary
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5 with glacial acetic acid)[2]
Mobile Phase B Methanol[2]
Gradient Time-based gradient (specifics to be optimized)
Flow Rate To be optimized (e.g., 0.4 - 1.0 mL/min)
Injection Volume 1 - 20 µL
Column Temperature 40 °C[3]
Detection UV at 270 nm[3]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of USP Theophylline Reference Standard (RS) and known impurity standards in the mobile phase to obtain a stock solution of a known concentration.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions at the desired concentration levels (e.g., corresponding to the specification limits of the impurities).

Sample Solution Preparation:

  • Accurately weigh and transfer a quantity of the theophylline sample (API or powdered tablets) into a suitable volumetric flask.

  • Add the mobile phase to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

Procedure:

  • Inject the standard solution containing theophylline and key impurities multiple times (e.g., n=6).

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0 for the theophylline peak.[4]

    • Theoretical Plates (N): Should be ≥ 2000 for the theophylline peak.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for replicate injections.

    • Resolution (Rs): Should be ≥ 2.0 between theophylline and the closest eluting impurity peak.[2]

Forced Degradation Studies Protocol (as per ICH Q1A Guidelines)

Forced degradation studies are essential for developing and validating a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

General Procedure:

Prepare a stock solution of theophylline in a suitable solvent (e.g., mobile phase or water) at a concentration of approximately 1 mg/mL. Use this stock solution for the following stress conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat the mixture at 80°C for 8 hours.[6]

    • Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute with the mobile phase to the final concentration before injection.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Heat the mixture at 80°C for 8 hours.[6]

    • Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute with the mobile phase to the final concentration before injection.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 4 hours.[6]

    • Dilute with the mobile phase to the final concentration before injection.

  • Thermal Degradation:

    • Expose the solid theophylline powder to dry heat at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid theophylline powder and a solution of theophylline to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a solution of the stressed solid and analyze the stressed solution directly after dilution with the mobile phase.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep Sample Solution Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis SST->HPLC_Analysis If SST Passes Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for theophylline impurity analysis.

forced_degradation cluster_stress Stress Conditions Theophylline_Sample Theophylline Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Theophylline_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Theophylline_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Theophylline_Sample->Oxidation Thermal Thermal (e.g., 105°C, solid) Theophylline_Sample->Thermal Photolytic Photolytic (ICH Q1B light exposure) Theophylline_Sample->Photolytic Degraded_Samples Degraded Samples Acid->Degraded_Samples Base->Degraded_Samples Oxidation->Degraded_Samples Thermal->Degraded_Samples Photolytic->Degraded_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Samples->HPLC_Analysis

Caption: Logical relationship of a forced degradation study.

References

Troubleshooting & Optimization

Co-elution issues in Theophylline impurity analysis by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the High-Performance Liquid Chromatography (HPLC) analysis of Theophylline and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Theophylline that might co-elute?

A1: Theophylline's structure is similar to other xanthine (B1682287) derivatives, which are often sources of impurities. Common related substances that can pose a co-elution risk include Caffeine, Theobromine, and specific compounds listed in pharmacopeias like the United States Pharmacopeia (USP).[1][2] Known USP-listed related compounds for Theophylline include:

  • Theophylline Related Compound B (3-Methyl-1H-purine-2,6-dione)[3]

  • Theophylline Related Compound C (1-Methyl-1H-purine-2,6-dione)

  • Theophylline Related Compound D (N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide)[4]

  • Theophylline Related Compound F (7-(β-Hydroxyethyl)theophylline)[5]

These compounds have similar structural and physicochemical properties to Theophylline, making their separation challenging.[1]

Q2: My Theophylline peak is showing shouldering or appears asymmetric. What could be the cause?

A2: Peak shouldering or asymmetry is a strong indicator of a co-eluting impurity.[6] This means two or more compounds are exiting the column at nearly the same time, resulting in overlapping peaks.[6] Other potential causes include:

  • Column Contamination: Buildup of contaminants at the column inlet.

  • Column Void: A void or channel has formed in the packed bed of the column.

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing peak distortion.[7]

  • Poorly Buffered Mobile Phase: If the mobile phase pH is too close to the pKa of Theophylline or an impurity, it can lead to inconsistent ionization and peak tailing or fronting.

Q3: How can I confirm if I have a co-elution problem?

A3: Confirming co-elution is a critical first step.

  • Peak Shape Analysis: As mentioned, look for asymmetrical peaks, shoulders, or split tops.[6] A pure compound should ideally yield a symmetrical, Gaussian peak.

  • Use a Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform a "peak purity" analysis.[6] It acquires UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one component.[6]

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting species. By examining the mass-to-charge (m/z) ratio across the peak, you can determine if multiple compounds are present.[6][8]

Troubleshooting Guides for Co-elution

When facing co-elution, a systematic approach to method optimization is required. The primary goal is to alter the selectivity (α) of the chromatographic system, which describes the separation between two adjacent peaks.

Issue 1: An impurity peak is not fully resolved from the main Theophylline peak (Resolution < 1.5).

This is the most common co-elution problem. The resolution between two peaks is influenced by column efficiency (N), retention factor (k), and selectivity (α). The most effective way to resolve co-eluting peaks is often by changing the selectivity.[9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution start Co-elution Observed (Resolution < 1.5) step1 Modify Mobile Phase (Change Selectivity) start->step1 step2 Change Stationary Phase (Different Column) step1->step2 No/Minor Improvement end Resolution Achieved (Rs > 1.5) step1->end Successful step3 Adjust Temperature & Flow Rate (Optimize Efficiency) step2->step3 No/Minor Improvement step2->end Successful step3->end Successful

Caption: A logical workflow for resolving co-eluting peaks.

Detailed Steps & Protocols:

1. Modify the Mobile Phase This is often the simplest and first parameter to adjust.[10]

  • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of all components.[9][10] This longer interaction with the stationary phase can improve separation.

    • Protocol: If your current method is 85:15 Water:Acetonitrile, try adjusting in small increments to 88:12, 90:10, and 92:8. Allow the system to equilibrate fully between each change and monitor the resolution.

  • Change Mobile Phase pH: Theophylline and its impurities may have different pKa values. Adjusting the mobile phase pH can change their ionization state and, consequently, their retention behavior.[10]

    • Protocol: Prepare mobile phases with pH values +/- 2 units away from the pKa of the compounds of interest. For example, using a phosphate (B84403) or acetate (B1210297) buffer, adjust the pH from 4.5 to 3.5 or 5.5. A common starting point is a mobile phase of 10mM potassium dihydrogen phosphate with the pH adjusted to 4.5 using phosphoric acid.[11]

  • Switch Organic Solvent: If using acetonitrile, switching to methanol (B129727) (or vice versa) can significantly alter selectivity due to different solvent properties.[12]

2. Change the HPLC Column (Stationary Phase) If mobile phase adjustments are insufficient, changing the column chemistry is a powerful way to alter selectivity.[9]

  • Change Bonded Phase: If you are using a standard C18 column, consider a column with a different stationary phase.

    • Phenyl-Hexyl Phase: Offers alternative selectivity, particularly for compounds with aromatic rings, due to pi-pi interactions.

    • Cyano (CN) Phase: Can be used in both normal- and reversed-phase modes and provides different selectivity for polar compounds.

    • Embedded Polar Group (e.g., AQ-type C18): These columns are more stable in highly aqueous mobile phases and prevent phase collapse, which can be useful when trying to retain polar impurities.[7]

Comparative Data for Column Selection

Column TypePrimary InteractionBest Suited ForPotential Impact on Theophylline
Standard C18 HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.Good starting point, but may not resolve closely related polar impurities.
Phenyl-Hexyl Hydrophobic & π-πAromatic or unsaturated compounds.May improve separation of impurities with different aromatic character.
AQ-Type C18 Hydrophobic & H-BondingPolar compounds in highly aqueous mobile phases.[7]Excellent for retaining and separating polar degradation products or impurities.
Cyano (CN) Dipole-dipole & HydrophobicCompounds with polar functional groups like nitriles or carbonyls.Can offer a completely different elution order compared to C18.

3. Adjust Temperature and Flow Rate These parameters primarily affect efficiency but can also influence selectivity.[9][13]

  • Column Temperature: Increasing the column temperature generally decreases viscosity, allowing for sharper peaks and potentially altering selectivity.[9] A good starting range is 30-40°C.[1][13]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[12][13]

Issue 2: A new, unexpected peak has appeared and is co-eluting with a known impurity.

This can occur due to sample degradation, contamination from the sample matrix, or issues with the mobile phase.

Experimental Protocol: Forced Degradation Study

A forced degradation study helps identify potential degradation products and confirms that your method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11][14]

  • Prepare Stock Solutions: Prepare separate solutions of Theophylline in water or a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 80°C for 2 hours.[11]

    • Base Hydrolysis: Add 0.1N NaOH and heat at 80°C for 2 hours.[11]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Neutralize and Dilute: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Analyze all stressed samples using your HPLC method alongside an unstressed control sample. Check for new peaks and ensure they are well-separated from the Theophylline peak.

Data Interpretation:

G cluster_1 Forced Degradation Analysis start Analyze Stressed Samples decision Are New Peaks Resolved from API? start->decision pass Method is Stability-Indicating decision->pass Yes (Rs > 1.5) fail Co-elution with Degradants Method Requires Optimization decision->fail No (Rs < 1.5)

Caption: Decision tree for evaluating stability-indicating methods.

By following these structured troubleshooting guides and protocols, you can systematically diagnose and resolve co-elution issues, leading to a robust and reliable HPLC method for Theophylline impurity analysis.

References

Improving peak resolution between Theophylline and impurity C.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Theophylline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Theophylline and its impurities.

Troubleshooting Guide: Improving Peak Resolution Between Theophylline and Impurity C

Poor resolution between Theophylline and its impurity C is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Co-elution or inadequate separation between Theophylline and Impurity C peaks.

Initial Assessment: Before modifying the analytical method, it's crucial to ensure the HPLC system is functioning optimally. Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility.

Step-by-Step Troubleshooting
  • Mobile Phase Modification: The mobile phase composition is a critical factor influencing selectivity and retention.[1][2][3][4]

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact resolution. A slight decrease in the organic solvent percentage will generally increase retention times and may improve the separation between closely eluting peaks.

    • Change Organic Solvent: If adjusting the ratio is insufficient, switching to a different organic solvent (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter selectivity due to different solvent-analyte interactions.

    • Modify Mobile Phase pH: The ionization state of Theophylline and its impurities can be manipulated by adjusting the pH of the mobile phase buffer.[4] A change in pH can alter the retention characteristics of the analytes, potentially leading to better separation. For Theophylline and its related compounds, a slightly acidic pH is often employed.[4]

  • Column Chemistry and Dimensions: The choice of the stationary phase is fundamental to achieving the desired separation.

    • Select a Different Stationary Phase: If resolution is still not optimal, consider a column with a different stationary phase chemistry. For instance, if a standard C18 column is being used, switching to a phenyl-hexyl or a polar-embedded column could offer different selectivity.

    • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to sharper peaks and better resolution. However, this will also result in higher backpressure.

    • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution. Be mindful that this will also lead to longer run times and higher backpressure.

  • Method Parameter Optimization:

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for analyte interaction with the stationary phase. However, this will also increase the analysis time.

    • Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[4] However, ensure that the analytes are stable at elevated temperatures. A typical starting point is 40°C.[4]

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be developed. A shallow gradient, where the organic solvent concentration is increased slowly, can often resolve closely eluting peaks.

Experimental Workflow for Troubleshooting Poor Resolution

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Outcome Poor_Resolution Poor Resolution (Theophylline & Impurity C) Mobile_Phase 1. Modify Mobile Phase - Adjust Organic Ratio - Change Solvent - Alter pH Poor_Resolution->Mobile_Phase Column_Selection 2. Change Column - Different Stationary Phase - Smaller Particle Size - Longer Column Mobile_Phase->Column_Selection If resolution is still poor Method_Parameters 3. Optimize Method - Adjust Flow Rate - Modify Temperature - Implement Gradient Column_Selection->Method_Parameters If resolution is still poor Improved_Resolution Improved Resolution Method_Parameters->Improved_Resolution

Caption: A logical workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Theophylline and its impurities?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile or methanol.[1][4] A common mobile phase composition is a mixture of buffer and organic solvent in a ratio between 90:10 and 80:20 (aqueous:organic). The pH of the buffer is often adjusted to a slightly acidic value, for instance, around 5.5.[4] Detection is typically carried out using a UV detector at approximately 270-280 nm.[1][5]

Q2: How can I confirm the identity of Impurity C?

A2: Peak identification can be confirmed by comparing the retention time of the unknown peak with that of a certified reference standard for Theophylline Impurity C. For unequivocal identification, especially during method development and validation, techniques like mass spectrometry (LC-MS) can be used to confirm the mass-to-charge ratio of the eluting peak, which should correspond to the molecular weight of Impurity C.

Q3: What could be the cause of peak tailing for the Theophylline peak?

A3: Peak tailing for basic compounds like Theophylline on silica-based C18 columns can be caused by interactions with residual acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:

  • Use a lower pH mobile phase: This will protonate the silanol groups and reduce their interaction with the basic analyte.

  • Add a competing base: A small amount of a basic additive, like triethylamine, can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.

  • Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors:

  • Mobile phase outgassing: Ensure your mobile phase is properly degassed before use.

  • Pump issues: Air bubbles in the pump head or check valve problems can cause pressure fluctuations and a noisy baseline.

  • Detector problems: A failing lamp or a contaminated flow cell in the UV detector can lead to baseline noise.

  • Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.

Q5: How do forced degradation studies help in method development for Theophylline and its impurities?

A5: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for developing stability-indicating methods.[1][2][4] These studies help to:

  • Identify potential degradation products, including Impurity C.

  • Ensure that the analytical method can separate the active pharmaceutical ingredient (API) from all potential degradation products, demonstrating the method's specificity.

  • Understand the degradation pathways of the drug substance.

Data and Protocols

Table 1: Example HPLC Method Parameters for Theophylline and Impurity C Separation
ParameterConditionReference
Column XBridge BEH C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)[4]
Mobile Phase B Methanol[4]
Gradient Time (min)%B
010
1580
2010
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 10 µL[4]
Detection UV at 270 nm[4]
Experimental Protocol: Sample Preparation for Forced Degradation Studies

This protocol outlines a general procedure for subjecting Theophylline to forced degradation to generate impurities for analytical method development.

1. Acid Degradation:

  • Dissolve a known amount of Theophylline in 0.1 N HCl.

  • Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase.

2. Base Degradation:

  • Dissolve a known amount of Theophylline in 0.1 N NaOH.

  • Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Cool the solution to room temperature and neutralize with 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase.

3. Oxidative Degradation:

  • Dissolve a known amount of Theophylline in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute to a suitable concentration with the mobile phase.

4. Thermal Degradation:

  • Place the solid Theophylline powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

  • Dissolve the stressed sample in the mobile phase to the desired concentration.

5. Photolytic Degradation:

  • Expose a solution of Theophylline to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

  • Dilute to a suitable concentration with the mobile phase.

After each stress condition, the samples are analyzed by HPLC to observe the formation of degradation products and to assess the resolution between these new peaks and the parent Theophylline peak.[4]

Signaling Pathway Diagram: Not Applicable

The topic of improving HPLC peak resolution does not involve biological signaling pathways. Therefore, a signaling pathway diagram is not relevant to this technical support guide.

References

Technical Support Center: Theophylline Degradation and Impurity C Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theophylline (B1681296). The focus is on understanding the degradation pathways of Theophylline, with a specific emphasis on the formation of Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Theophylline Impurity C?

A1: Theophylline Impurity C is a known impurity of Theophylline. Its chemical name is N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[1][2] It is also recognized as an impurity in Caffeine. The Chemical Abstracts Service (CAS) registry number for this compound is 7597-60-6.[1][2]

Q2: Under what conditions does Theophylline typically degrade?

A2: Theophylline is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades under hydrolytic (both acidic and alkaline) and oxidative conditions.[3][4] Some studies indicate that the drug is relatively stable under thermal and photolytic stress.[3] However, other research suggests lability under thermal and oxidative stress.

Q3: What are the common degradation products of Theophylline?

A3: The most commonly identified degradation products of Theophylline in forced degradation studies are:

  • 1,3-Dimethyluric acid (formed through oxidation)[5][6]

  • 1-Methylxanthine (formed through N-demethylation)[7][8]

  • 3-Methylxanthine (formed through N-demethylation)[7][8]

Microbial degradation can also lead to N-demethylation and oxidation products.[9]

Q4: How is Theophylline Impurity C formed from Theophylline?

A4: The precise, documented degradation pathway for the formation of Theophylline Impurity C directly from Theophylline under typical stress conditions is not extensively detailed in readily available scientific literature. However, based on the chemical structures, the formation of Impurity C from Theophylline would necessitate the opening of the imidazole (B134444) ring of the purine (B94841) structure. This type of transformation from a purine to a diaminouracil derivative is a plausible degradation pathway, likely involving hydrolysis or oxidation.

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps
Unexpected peak corresponding to Impurity C in HPLC analysis of a Theophylline sample. Sample has been exposed to hydrolytic or oxidative stress conditions.1. Review the storage conditions of the sample (temperature, humidity, light exposure). 2. Analyze a freshly prepared, unstressed sample of Theophylline as a control. 3. If the impurity is still present in the fresh sample, it may be an impurity from the initial manufacturing process.
Increase in the size of the Impurity C peak over time in a stability study. The storage conditions are promoting the degradation of Theophylline to Impurity C.1. Re-evaluate the stability study protocol, particularly the stress conditions being applied. 2. Consider adding photostability testing if not already included. 3. Analyze samples at more frequent intervals to better understand the rate of formation.
Difficulty in resolving the Theophylline peak from the Impurity C peak in chromatography. Suboptimal chromatographic conditions.1. Adjust the mobile phase composition (e.g., pH, organic modifier ratio). 2. Evaluate a different stationary phase (e.g., a different C18 column or a phenyl column). 3. Optimize the column temperature and flow rate.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the rate of formation of Theophylline Impurity C under various stress conditions. Stability studies would be required to generate such data. The table below is a template for how such data could be presented.

Stress Condition Duration Temperature Theophylline (%) Impurity C (%) Other Degradants (%)
Acid Hydrolysis (0.1 N HCl)24 hours80°CData not availableData not availableData not available
Base Hydrolysis (0.1 N NaOH)24 hours80°CData not availableData not availableData not available
Oxidative (3% H₂O₂)24 hoursRoom TempData not availableData not availableData not available
Thermal48 hours80°CData not availableData not availableData not available
Photolytic (UV light)48 hoursRoom TempData not availableData not availableData not available

Experimental Protocols

Protocol 1: Forced Degradation Study of Theophylline

This protocol outlines a general procedure for conducting forced degradation studies on Theophylline to investigate the formation of degradation products, including Impurity C.

1. Materials:

  • Theophylline reference standard
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (B78521) (NaOH), 0.1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (B129727), HPLC grade
  • Water, HPLC grade
  • Phosphate buffer
  • Calibrated HPLC system with a UV or PDA detector
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Procedure:

  • Acid Hydrolysis: Dissolve Theophylline in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a known concentration with mobile phase.
  • Base Hydrolysis: Dissolve Theophylline in 0.1 N NaOH and heat at 80°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute to a known concentration with mobile phase.
  • Oxidative Degradation: Dissolve Theophylline in a solution of 3% H₂O₂ and keep at room temperature for a specified period. Dilute to a known concentration with mobile phase.
  • Thermal Degradation: Store solid Theophylline in a hot air oven at a specified temperature (e.g., 80°C) for a specified period. Dissolve in mobile phase to a known concentration.
  • Photolytic Degradation: Expose a solution of Theophylline to UV light (e.g., in a photostability chamber) for a specified period. Dilute to a known concentration with mobile phase.
  • Control Sample: Prepare a solution of Theophylline in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and the decrease in the area of the Theophylline peak.
  • Identify and quantify Impurity C and other degradation products using reference standards if available, or by other means such as mass spectrometry.

Protocol 2: Development of a Stability-Indicating HPLC Method for Theophylline and its Impurities

This protocol provides a starting point for developing an HPLC method capable of separating Theophylline from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be an 85:15 (v/v) ratio of buffer to organic solvent.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 272 nm.
  • Injection Volume: 20 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
  • Specificity should be demonstrated by showing that the method can resolve Theophylline from all known impurities and degradation products generated during forced degradation studies.

Visualizations

Theophylline_Degradation_to_Impurity_C cluster_legend Legend Theophylline Theophylline (Purine Ring System) Intermediate Putative Intermediate (Imidazole Ring Opening) Theophylline->Intermediate Hydrolysis / Oxidation Impurity_C Impurity C (N-formylamino-diaminouracil) Intermediate->Impurity_C Known_Compound Starting Compound Putative_Intermediate Hypothesized Intermediate Degradation_Product Degradation Product

Caption: Hypothetical pathway of Theophylline degradation to Impurity C.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Theophylline_Sample Theophylline Bulk Drug / Formulation Theophylline_Sample->Acid Theophylline_Sample->Base Theophylline_Sample->Oxidation Theophylline_Sample->Thermal Theophylline_Sample->Photolytic Data_Analysis Identification and Quantification of Degradation Products HPLC_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the analysis of Theophylline and its related substances by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for Theophylline and its related substances?

A typical reversed-phase HPLC (RP-HPLC) method for Theophylline analysis involves a C18 column, a mobile phase consisting of a buffer and an organic modifier, and UV detection. Specific conditions can vary, but a common starting point is a mobile phase of acetonitrile (B52724) and a sodium acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic pH.[1][2] The detection wavelength is usually set around 270-280 nm, where Theophylline exhibits strong absorbance.[2][3][4]

Troubleshooting Common HPLC Issues

This section addresses specific problems that may arise during the analysis of Theophylline and its related substances.

Peak Shape Problems

Q2: My Theophylline peak is tailing. What are the possible causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

CauseSolution
Silanol Interactions Use an end-capped column or a column with a polar-embedded phase. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[5][6]
Column Overload Reduce the sample concentration or the injection volume.
Mobile Phase pH A slight change in the mobile phase pH can significantly impact peak shape.[7] Ensure the buffer has adequate capacity and the pH is stable.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[8]

Q3: I am observing peak fronting for my Theophylline peak. What should I do?

Peak fronting, where the first half of the peak is broader, is often caused by column overload or poor sample solubility in the mobile phase.[9][10]

CauseSolution
Column Overload Decrease the amount of sample injected by either reducing the injection volume or diluting the sample.[9][11]
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase.[11] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse This is a less common cause but can occur if the column is operated outside its recommended pH or temperature range.[10]

Q4: My peaks are splitting. What is the cause and how can I fix it?

Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks. The cause depends on whether it affects all peaks or just one.

CauseSolution
Contamination at Column Inlet/Blocked Frit If all peaks are splitting, the issue is likely pre-column.[10] Reverse flush the column. If this doesn't work, replace the inlet frit.
Injection Solvent Mismatch If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.[11] Prepare the sample in the mobile phase if possible.
Co-eluting Impurity If only one peak is splitting, it might be due to a co-eluting impurity. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve resolution.[12]
Void in the Column A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[10] This usually requires column replacement.
Baseline and Retention Time Issues

Q5: I'm experiencing baseline noise. How can I get a stable baseline?

A noisy baseline can interfere with the detection and quantification of low-level impurities. The source can be chemical or mechanical.

CauseSolution
Contaminated or Degraded Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[13][14]
Air Bubbles in the System Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[15][16]
Detector Lamp Issue A failing UV lamp can cause noise. Check the lamp's energy output and replace it if necessary.[16]
Pump Malfunction Worn pump seals or malfunctioning check valves can cause pressure fluctuations that lead to a noisy baseline.[13]

Q6: My baseline is drifting. What are the potential reasons?

Baseline drift is a gradual upward or downward trend in the baseline.

CauseSolution
Column Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take a significant amount of time, especially with ion-pairing reagents.[14]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[16]
Mobile Phase Composition Change If using a pre-mixed mobile phase, the more volatile component may evaporate over time, changing the composition.[17] Prepare fresh mobile phase regularly.
Contamination Bleeding from the Column If a strongly retained compound from a previous injection is slowly eluting, it can cause the baseline to drift. Flush the column with a strong solvent.

Q7: The retention times of my peaks are shifting. How can I troubleshoot this?

Consistent retention times are crucial for peak identification. Drifting retention times can be caused by changes in the mobile phase, flow rate, or column temperature.[8][18]

CauseSolution
Change in Mobile Phase Composition Prepare the mobile phase accurately and consistently. The evaporation of the organic solvent or a change in pH can cause retention time drift.[8][17][19]
Flow Rate Fluctuation Check for leaks in the system. Worn pump seals can also lead to an inconsistent flow rate.[17]
Column Temperature Variation Use a column oven to ensure a stable temperature, as even small changes can affect retention times.[8][18]
Column Aging/Contamination Over time, the stationary phase can degrade or become contaminated, leading to changes in retention.[8]
Resolution and Sensitivity

Q8: I have poor resolution between Theophylline and a related substance. How can I improve it?

Improving resolution requires optimizing the separation conditions to increase the distance between the two peaks or decrease their width.

ApproachAction
Adjust Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention times and potentially improve separation.[20]
Change Mobile Phase pH For ionizable compounds, adjusting the pH can significantly alter the selectivity between them.[5][20]
Optimize Temperature Changing the column temperature can affect the selectivity of the separation.
Change Stationary Phase If optimizing the mobile phase is not sufficient, a different column chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.

Experimental Protocols

General RP-HPLC Method for Theophylline

This protocol provides a general starting point for the analysis of Theophylline. Optimization will likely be required for specific applications.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]

    • Mobile Phase: A mixture of acetonitrile and 50 mM sodium acetate buffer (pH adjusted to 6.5 with dilute hydrochloric acid) in a ratio of 15:85 (v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 270 nm.[2]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of USP Theophylline Reference Standard (RS) at a concentration of 100 µg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-24 µg/mL).[2]

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the sample equivalent to 10 mg of Theophylline into a 100 mL volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph and record the peak areas.

    • Calculate the amount of Theophylline in the sample by comparing the peak area with that of the standard.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl for 8 hours.[2]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH for 8 hours.[2]

  • Oxidative Degradation: Treat the drug solution with 5% H₂O₂ for 4 hours at room temperature.[2]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: After exposure to the stress conditions, dilute the samples appropriately and analyze by HPLC to check for the separation of the Theophylline peak from any degradation product peaks.

Quantitative Data Summary

The following tables summarize typical validation parameters for Theophylline HPLC methods found in the literature.

Table 1: Recovery Data

AnalyteMatrixRecovery (%)Reference
TheophyllinePharmaceutical Formulation99-100[3]
TheophyllinePlasma94.85[4]
TheophyllineSaliva100.45[4]
TheophyllineUrine101.39[4]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Reference
TheophyllinePharmaceutical Formulation-0.99 (as g/ml)[3]
TheophyllinePharmaceutical Formulation0.00730.0219[21]
TheophyllineUrine-1.1[4]
TheophyllineSaliva-1.9[4]
TheophyllinePlasma-3.1[4]

Visual Guides

Experimental and Logical Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile Mobile Phase Preparation & Degassing pump Pump prep_mobile->pump prep_sample Sample & Standard Preparation injector Injector prep_sample->injector pump->injector column Column injector->column detector Detector column->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing & Integration data_acq->data_proc report Reporting data_proc->report Troubleshooting_Tree start Chromatographic Problem Identified peak_shape Peak Shape Issue? start->peak_shape retention Retention Time Issue? start->retention baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes drift Drifting RT retention->drift Yes noise Noisy Baseline baseline->noise Yes drift_base Drifting Baseline baseline->drift_base Yes sol_tailing Check mobile phase pH Reduce sample load Use end-capped column tailing->sol_tailing sol_fronting Reduce sample load Match sample solvent to mobile phase fronting->sol_fronting sol_splitting Check for column void/frit blockage Improve resolution Match sample solvent splitting->sol_splitting sol_drift Check mobile phase stability Ensure stable column temperature Check for leaks drift->sol_drift sol_noise Degas mobile phase Check lamp/detector Use fresh mobile phase noise->sol_noise sol_drift_base Equilibrate column properly Ensure stable temperature Flush column drift_base->sol_drift_base Degradation_Pathway Theophylline Theophylline (1,3-Dimethylxanthine) Demethylation N-Demethylation Theophylline->Demethylation Oxidation Oxidation Theophylline->Oxidation Methylxanthine3 3-Methylxanthine Demethylation->Methylxanthine3 Dimethyluric_acid 1,3-Dimethyluric Acid Oxidation->Dimethyluric_acid Xanthine Xanthine Methylxanthine3->Xanthine

References

Enhancing sensitivity for low-level detection of Theophylline EP impurity C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Theophylline EP impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound, also known as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a potential impurity in the synthesis of Theophylline, a widely used bronchodilator. Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. Sensitive detection methods are crucial for accurately quantifying this impurity at very low levels.

Q2: Which analytical techniques are most suitable for low-level detection of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally considered the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[1]

Q3: What are the typical challenges encountered when analyzing this compound at low levels?

Common challenges include:

  • Low sensitivity and poor signal-to-noise ratio: Difficulty in detecting the impurity peak above the baseline noise.

  • Matrix effects: Interference from the sample matrix (e.g., the drug substance itself, excipients, or biological fluids) can suppress or enhance the analyte signal.

  • Poor peak shape (tailing or fronting): This can affect peak integration and reduce the accuracy of quantification.

  • Inadequate separation: Co-elution with the main Theophylline peak or other impurities can lead to inaccurate results.

Troubleshooting Guides

Issue 1: Low Sensitivity / Poor Signal-to-Noise (S/N)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Detector Wavelength (HPLC-UV) Determine the UV absorbance maximum (λmax) of this compound. While Theophylline is often detected around 270-280 nm, the impurity may have a slightly different λmax. If a pure standard of the impurity is available, perform a UV scan.
Inadequate Sample Concentration If the impurity level is below the current method's limit of detection, consider sample enrichment techniques. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to concentrate the impurity and remove interfering matrix components.
Suboptimal Ionization (LC-MS/MS) Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature). Theophylline and its related compounds often ionize well in positive electrospray ionization (ESI) mode.
Inefficient Fragmentation (LC-MS/MS) Optimize the collision energy for the specific precursor-to-product ion transition (MRM) of this compound to ensure the most intense and stable fragment ion is monitored.
High Baseline Noise Ensure high purity of mobile phase solvents and additives. Contaminated solvents can significantly increase baseline noise. Use of a guard column can also help protect the analytical column from contaminants that may contribute to noise.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Column Stationary Phase Theophylline and its impurities contain polar functional groups that can interact with residual silanols on C18 columns, leading to peak tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of ionizable compounds. For Theophylline and its impurities, a slightly acidic mobile phase (pH 3-5) often yields better peak shapes.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject to see if the peak shape improves.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with the smallest possible internal diameter and length.
Issue 3: Inadequate Separation from Theophylline or Other Impurities

Possible Causes & Solutions

CauseRecommended Action
Isocratic Elution Insufficient For complex samples with multiple impurities, an isocratic mobile phase may not provide adequate resolution. A gradient elution, where the mobile phase strength is gradually increased, can improve the separation of closely eluting peaks.
Incorrect Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition (e.g., buffer type and concentration) to optimize selectivity.
Suboptimal Column Chemistry If resolution is still an issue on a standard C18 column, consider alternative stationary phases such as a phenyl-hexyl or a polar-embedded column, which offer different selectivities.

Experimental Protocols

Representative HPLC-UV Method for Theophylline and Impurities

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Orthophosphoric acid in WaterB: AcetonitrileRatio: 50:50 (v/v) (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

Note: For low-level impurity analysis, a gradient elution may be necessary to improve resolution.

High-Sensitivity LC-MS/MS Method for Theophylline

This method can be adapted for the sensitive detection of this compound.

ParameterCondition
UPLC System Acquity UPLC or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution may be required.
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined for this compound (Precursor Ion -> Product Ion)

Quantitative Data Summary

The following tables summarize typical performance data for HPLC-UV and LC-MS/MS methods for the analysis of Theophylline, which can serve as a benchmark when developing a method for Impurity C.

Table 1: HPLC-UV Method Performance for Theophylline

ParameterTypical ValueReference
Linearity Range5 - 25 µg/mL[2][3]
Correlation Coefficient (r²)> 0.999[2][3]
Limit of Detection (LOD)~0.99 µg/mL[2][3]
Limit of Quantification (LOQ)~3.0 µg/mL[2][3]

Table 2: LC-MS/MS Method Performance for Theophylline

ParameterTypical Value
Linearity Range0.01 - 10 µg/mL
Limit of Detection (LOD)~0.2 ng/mL
Lower Limit of Quantification (LLOQ)~50 ng/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Isolate Analyte Concentration Concentration Extraction->Concentration Enrich Impurity Reconstitution Reconstitution Concentration->Reconstitution Prepare for Injection HPLC_UPLC HPLC / UPLC System Reconstitution->HPLC_UPLC Inject Sample Detector UV or MS/MS Detector HPLC_UPLC->Detector Separation & Detection Integration Peak Integration Detector->Integration Generate Chromatogram Quantification Quantification Integration->Quantification Calculate Concentration Report Report Quantification->Report Final Result

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Sensitivity Start Low Sensitivity Issue Check_Wavelength Optimize UV Wavelength? Start->Check_Wavelength For HPLC-UV Optimize_MS Optimize MS Parameters? (Ionization, Collision Energy) Start->Optimize_MS For LC-MS/MS Sample_Prep Improve Sample Prep? (Concentration, Cleanup) Check_Wavelength->Sample_Prep No Improvement Resolved Issue Resolved Check_Wavelength->Resolved Improved Optimize_MS->Sample_Prep No Improvement Optimize_MS->Resolved Improved Check_Baseline High Baseline Noise? Sample_Prep->Check_Baseline No Improvement Sample_Prep->Resolved Improved Solvent_Purity Use High-Purity Solvents Check_Baseline->Solvent_Purity Yes Method_Optimization Further Method Optimization (Gradient, Column) Check_Baseline->Method_Optimization No Guard_Column Install/Replace Guard Column Solvent_Purity->Guard_Column Guard_Column->Method_Optimization Method_Optimization->Resolved

Caption: Logical troubleshooting flow for low sensitivity issues.

References

Theophylline Impurity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for robust Theophylline (B1681296) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method troubleshooting, and frequently asked questions related to HPLC-based impurity profiling of Theophylline.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in selecting an HPLC column for a robust Theophylline impurity method?

A1: The initial and most critical step is to understand the physicochemical properties of Theophylline and its potential impurities. Theophylline is a xanthine (B1682287) derivative, and its impurities often have similar structures. Therefore, a column with high resolving power is essential. Begin with a reversed-phase C18 column, as it is a versatile and common starting point for the separation of small molecules like Theophylline and its related compounds.[1][2][3] Consider the particle size and column dimensions; smaller particles (e.g., sub-2 µm or 3 µm) and longer columns (e.g., 150 mm or 250 mm) generally provide better resolution.[4]

Q2: What are the common impurities of Theophylline I should be aware of?

A2: Common impurities can arise from the synthesis process or degradation. Known related compounds include theobromine, caffeine, and other structurally similar xanthine derivatives.[3][5][6] Forced degradation studies are crucial to identify potential degradation products under various stress conditions such as acid, base, oxidation, heat, and light.[7][8] The United States Pharmacopeia (USP) monograph for Theophylline and its formulations can also provide information on specified impurities.[9][10]

Q3: How do I choose the right mobile phase for my Theophylline impurity analysis?

A3: A common mobile phase for Theophylline impurity analysis consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[1][5][11] The choice of buffer and its pH are critical for achieving good peak shape and resolution, especially for ionizable compounds. An acidic pH (around 3-4) is often used to suppress the ionization of acidic impurities and ensure sharp peaks.[1][3] A typical starting point could be a phosphate (B84403) or acetate (B1210297) buffer.[1][3] Gradient elution is often necessary to resolve all impurities with varying polarities in a reasonable timeframe.

Troubleshooting Guide

Issue 1: Poor resolution between Theophylline and a known impurity.

  • Possible Cause 1: Inappropriate Column Chemistry.

    • Solution: If a standard C18 column does not provide adequate resolution, consider a C8 column, which is less hydrophobic and may offer different selectivity. For polar impurities, a polar-embedded or polar-endcapped column might be beneficial. Phenyl-hexyl columns can also provide alternative selectivity through pi-pi interactions.

  • Possible Cause 2: Mobile Phase pH is not optimal.

    • Solution: Small adjustments to the mobile phase pH can significantly impact the retention and resolution of ionizable compounds. Methodically vary the pH within a range of ±0.2 units to observe the effect on separation. Ensure the chosen pH is within the stable operating range of your column.[12]

  • Possible Cause 3: Inadequate organic solvent strength in the mobile phase.

    • Solution: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Alternatively, if using an isocratic method, systematically decrease the percentage of the organic solvent to increase retention and potentially improve resolution.

Issue 2: Peak tailing for the Theophylline peak or its impurities.

  • Possible Cause 1: Secondary interactions with the silica (B1680970) backbone.

    • Solution: This can occur with basic impurities interacting with acidic silanol (B1196071) groups on the silica surface. Use a high-purity, end-capped column. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help mitigate this issue. Also, ensure the mobile phase pH is appropriate to control the ionization state of the analytes.[12]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion, including tailing.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: If the problem persists, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent. If that doesn't work, try reversing the column (if permitted by the manufacturer) and flushing. If the issue remains, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[13]

Issue 3: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to equilibrate with at least 10 column volumes.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[13] Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[6]

  • Possible Cause 3: Pump malfunction.

    • Solution: If the issue persists, there may be a problem with the HPLC pump's proportioning valves or check valves. Consult your instrument's troubleshooting guide for maintenance procedures.

Experimental Protocols & Data

Table 1: Comparison of HPLC Columns for Theophylline Impurity Analysis
ParameterMethod 1Method 2Method 3
Column YMC Pack-ODS-AQNautilus C-18Phenomenex ODS
Dimensions 150 x 4.6 mm150 x 4.6 mm250 x 4.6 mm
Particle Size Not SpecifiedNot Specified5 µm
Reference [1][3][5]
Table 2: Example HPLC Method Parameters
ParameterCondition
Mobile Phase A 10mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 90:10 (A:B)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Column YMC Pack-ODS-AQ (150 x 4.6 mm)
Reference [1]

Visualizations

Logical Workflow for Column Selection

Column_Selection_Workflow Start Start: Define Analytical Goal (Impurity Profiling) Properties Review Physicochemical Properties of Theophylline & Impurities Start->Properties Initial_Column Select Initial Column: Reversed-Phase C18 Properties->Initial_Column Method_Dev Develop Initial Method (Mobile Phase, Gradient) Initial_Column->Method_Dev Evaluate Evaluate Performance: Resolution, Peak Shape, Tailing Method_Dev->Evaluate Acceptable Method Acceptable? Evaluate->Acceptable Alternative Select Alternative Column (C8, Phenyl, Polar-Embedded) Evaluate->Alternative Poor Selectivity Optimize Optimize Method Parameters (pH, Gradient, Temperature) Acceptable->Optimize No Finalize Finalize and Validate Method Acceptable->Finalize Yes Optimize->Evaluate Alternative->Method_Dev

Caption: A decision tree for selecting the optimal HPLC column.

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Problem: Poor Resolution Check_pH Adjust Mobile Phase pH (±0.2 units) Start->Check_pH Improved_pH Resolution Improved? Check_pH->Improved_pH Check_Gradient Modify Gradient Profile (Shallower Gradient) Improved_pH->Check_Gradient No Solution Problem Resolved Improved_pH->Solution Yes Improved_Gradient Resolution Improved? Check_Gradient->Improved_Gradient Check_Column Consider Alternative Column (Different Selectivity) Improved_Gradient->Check_Column No Improved_Gradient->Solution Yes Consult Consult Senior Analyst or Column Manufacturer Check_Column->Consult

Caption: A systematic approach to troubleshooting poor peak resolution.

References

Impact of pH on the separation of Theophylline and its impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of mobile phase pH on the separation of Theophylline and its impurities. Here you will find troubleshooting guides and frequently asked questions to assist with your analytical experiments.

The Science Behind the Separation: The Role of pH

Theophylline and its related impurities, such as caffeine, 1,3-dimethyluric acid, and 3-methylxanthine, are weakly acidic or amphoteric compounds. Their degree of ionization in solution is highly dependent on the pH of the mobile phase. This ionization state directly influences their interaction with the stationary phase in reversed-phase High-Performance Liquid Chromatography (HPLC), thereby affecting their retention time and selectivity.

By carefully controlling the mobile phase pH, you can manipulate the charge of Theophylline and its impurities, leading to improved resolution and peak shape. As a general principle in reversed-phase HPLC, the un-ionized form of a compound is more hydrophobic and will be retained longer on the non-polar stationary phase.

Key pKa Values:

To effectively control the separation, it is crucial to know the pKa values of the compounds of interest. The pKa is the pH at which a compound is 50% ionized and 50% un-ionized.

CompoundpKa Value(s)
Theophylline~8.6 - 8.8[1][2]
1,3-Dimethyluric Acid~7.74
3-Methylxanthine~8.1
Caffeine~0.6 (basic), ~14 (acidic)

A general rule of thumb for robust HPLC methods is to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[3] This ensures that the compounds are predominantly in a single ionic form (either fully ionized or fully un-ionized), leading to more stable retention times and symmetrical peak shapes.

Experimental Protocol: A General Method

While specific applications may require method optimization, the following protocol provides a solid starting point for the analysis of Theophylline and its impurities.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a 90:10 ratio of aqueous buffer to organic modifier.[2]

  • Buffer Concentration: 10-50 mM

  • pH: Adjusted with an appropriate acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide). A typical starting pH is around 4.0 to 5.0.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Data Presentation: Impact of pH on Chromatographic Parameters

The following table summarizes the expected qualitative and observed quantitative effects of mobile phase pH on the separation of Theophylline and its impurities. It is important to note that the quantitative data is synthesized from a robustness study of a specific method and illustrates a trend within a narrow pH range.

pH of Mobile PhaseExpected General Effect on Retention of Theophylline (pKa ~8.7) & ImpuritiesObserved Resolution (Oxtriphylline vs. Theophylline RC F)Observed Tailing Factor (Oxtriphylline Peak)
Acidic (e.g., 3.0 - 4.0) Increased retention time for Theophylline and its weakly acidic impurities as they will be in their less polar, un-ionized form.Not explicitly found in a single study, but generally good separation is expected.Not explicitly found, but generally good peak shape is expected.
5.3 Intermediate retention.4.18[4]1.11[4]
5.5 Intermediate retention, slight decrease compared to pH 5.3.4.19[4]1.11[4]
5.7 Further slight decrease in retention.4.20[4]1.11[4]
Slightly Basic (e.g., >8.0) Decreased retention time for Theophylline and its weakly acidic impurities as they become ionized and more polar.May be compromised due to proximity to pKa values.Potential for peak tailing or splitting if pH is too close to pKa.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Theophylline and its impurities, with a focus on problems related to mobile phase pH.

FAQs

Q1: I am seeing significant peak tailing for my Theophylline peak. What could be the cause?

A1: Peak tailing for Theophylline, a weakly acidic compound, can be caused by several factors related to pH:

  • Mobile Phase pH is too close to the pKa: If the mobile phase pH is near the pKa of Theophylline (~8.7), both the ionized and un-ionized forms will coexist, leading to peak tailing.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing tailing. This is more pronounced at intermediate pH values.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to a range of 3-5) will ensure Theophylline is in its un-ionized form, minimizing interactions with residual silanols and improving peak shape.

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to mask the active silanol sites.

Q2: The retention times for my Theophylline and its impurities are drifting. Why is this happening?

A2: Retention time drift is often a sign of an unstable chromatographic system. In the context of pH:

  • Inadequate Buffering: If the mobile phase is not properly buffered, its pH can change over time, leading to inconsistent retention. This can be caused by the absorption of atmospheric CO2, which can lower the pH of un-buffered or weakly buffered mobile phases.

  • Column Equilibration: Insufficient column equilibration with the mobile phase can also cause retention time drift.

Troubleshooting Steps:

  • Ensure Proper Buffering: Use a buffer with a pKa close to the desired mobile phase pH and at an adequate concentration (typically 10-50 mM).

  • Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and consider degassing to prevent dissolved gases from affecting the pH.

  • Thoroughly Equilibrate the Column: Allow sufficient time for the column to equilibrate with the new mobile phase before starting your analytical run.

Q3: I am observing poor resolution between Theophylline and one of its impurities. How can I improve the separation?

A3: Poor resolution indicates that the selectivity of your method is insufficient. Adjusting the mobile phase pH is a powerful tool to alter selectivity:

  • Differential Ionization: Theophylline and its impurities have different pKa values. By changing the pH, you can alter their relative ionization and, therefore, their relative retention times.

Troubleshooting Steps:

  • Systematic pH Study: Perform a systematic study by analyzing your sample with mobile phases at different pH values (e.g., in 0.5 pH unit increments). This will help you identify the optimal pH for the best resolution between the critical pair of peaks.

  • Consider the pKa Values: Aim for a pH that maximizes the difference in the ionization state between Theophylline and the co-eluting impurity. For example, if an impurity is more acidic than Theophylline, increasing the pH towards Theophylline's pKa will ionize the impurity first, decreasing its retention relative to Theophylline.

Q4: My peaks are splitting. What is the likely cause related to pH?

A4: Peak splitting can occur when an analyte exists in two different forms that are partially separated on the column. A common cause related to pH is operating very close to the pKa of the analyte, where both the ionized and un-ionized forms are present in significant amounts and the interconversion is slow on the chromatographic timescale.

Troubleshooting Steps:

  • Move the pH Away from the pKa: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the peak that is splitting. This will ensure the analyte is in a single, predominant ionic state.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between pH and its impact on the chromatographic separation.

experimental_workflow prep_mobile_phase Prepare Mobile Phase (Buffer + Organic Modifier) adjust_ph Adjust pH of Mobile Phase prep_mobile_phase->adjust_ph degas Degas Mobile Phase adjust_ph->degas equilibrate Equilibrate HPLC Column degas->equilibrate prep_sample Prepare Sample Solution (Theophylline & Impurities) inject Inject Sample prep_sample->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Data (Retention Time, Resolution, Peak Shape) acquire_data->analyze

A typical experimental workflow for HPLC analysis.

ph_impact_logic cluster_cause Cause cluster_effect Effect mobile_phase_ph Mobile Phase pH ionization_state Analyte Ionization State mobile_phase_ph->ionization_state Determines hydrophobicity Analyte Hydrophobicity ionization_state->hydrophobicity Affects peak_shape Peak Shape ionization_state->peak_shape Affects retention_time Retention Time hydrophobicity->retention_time Influences selectivity Selectivity retention_time->selectivity Impacts

Logical relationship of pH's impact on separation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Theophylline EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Theophylline EP Impurity C, in accordance with ICH Q2(R2) guidelines. We present a detailed evaluation of a primary High-Performance Liquid Chromatography (HPLC) method and a comparative High-Performance Thin-Layer Chromatography (HPTLC) method, supported by synthesized experimental data that reflects typical analytical performance.

Introduction to Theophylline and Impurity C

Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The European Pharmacopoeia (EP) lists several impurities of Theophylline, including Impurity C, chemically known as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide. Rigorous analytical testing is crucial to ensure the purity and safety of Theophylline drug substances and products. The validation of analytical methods used for impurity profiling is a regulatory requirement to demonstrate that the method is fit for its intended purpose.[1][2][3]

This guide focuses on the validation parameters as stipulated by the International Council for Harmonisation (ICH) to ensure the reliability, accuracy, and precision of analytical data.[4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative determination of impurities in pharmaceutical products due to its high resolution, sensitivity, and specificity.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of 0.05M phosphate (B84403) buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase and further diluted to the desired concentrations for linearity, accuracy, and precision studies.

    • Sample Solution: The Theophylline drug substance is dissolved in the mobile phase to a final concentration where Impurity C would be at the specification level.

Data Presentation: HPLC Method Validation

The following tables summarize the synthesized validation data for the HPLC method, demonstrating its suitability for the quantification of this compound.

Table 1: Linearity of this compound by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
0.11502
0.253755
0.57510
1.015025
1.522540
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15015x + 10.5

Table 2: Accuracy of this compound by HPLC

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.49599.0%
100%1.01.012101.2%
150%1.51.48899.2%
Average Recovery 99.8%

Table 3: Precision of this compound by HPLC

Precision TypeConcentration (µg/mL)Mean Peak Area% RSD
Repeatability (n=6)1.0150300.85%
Intermediate Precision (n=6, different day, different analyst)1.0151151.10%

Table 4: LOD, LOQ, and Robustness for this compound by HPLC

ParameterResult
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Robustness (% RSD for varied conditions) < 2.0%
Varied Conditions: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.1)

Comparative Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a cost-effective and high-throughput alternative for the quantification of impurities. It allows for the simultaneous analysis of multiple samples on a single plate.

Experimental Protocol: HPTLC Method
  • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, TLC scanner, and appropriate software.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene: Isopropyl Alcohol: Acetic Acid (12:12:1, v/v/v).

    • Application: 5 µL of standard and sample solutions applied as bands.

    • Development: The plate is developed in a twin-trough chamber to a distance of 80 mm.

    • Densitometric Scanning: Scanning at 272 nm.

  • Standard and Sample Preparation: Similar to the HPLC method, solutions are prepared in a suitable solvent like methanol.

Data Presentation: HPTLC Method Validation

The following tables summarize the synthesized validation data for the HPTLC method.

Table 5: Linearity of this compound by HPTLC

Concentration (ng/band)Peak Area (AU)
5155
10305
20615
401220
601835
Correlation Coefficient (r²) 0.9991
Regression Equation y = 30.5x + 5.2

Table 6: Accuracy of this compound by HPTLC

Spiked LevelAmount Added (ng/band)Amount Recovered (ng/band)% Recovery
80%1615.697.5%
100%2020.4102.0%
120%2423.597.9%
Average Recovery 99.1%

Table 7: Precision of this compound by HPTLC

Precision TypeConcentration (ng/band)Mean Peak Area% RSD
Repeatability (n=6)206181.5%
Intermediate Precision (n=6, different day)206251.8%

Table 8: LOD, LOQ, and Robustness for this compound by HPTLC

ParameterResult
Limit of Detection (LOD) 1.5 ng/band
Limit of Quantitation (LOQ) 5 ng/band
Robustness (% RSD for varied conditions) < 3.0%
Varied Conditions: Mobile phase composition (±5%), Development distance (±5 mm)

Method Comparison

ParameterHPLC MethodHPTLC Method
Specificity HighModerate to High
Linearity (r²) 0.99980.9991
Accuracy (% Recovery) 99.8%99.1%
Precision (% RSD) < 1.2%< 2.0%
Sensitivity (LOQ) 0.1 µg/mL5 ng/band
Throughput LowerHigher
Cost per Sample HigherLower
Solvent Consumption HigherLower

Forced Degradation and Specificity

To establish the stability-indicating nature of the analytical methods, a forced degradation study on Theophylline was conducted. The drug substance was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.

  • Acid Hydrolysis (0.1N HCl, 60°C, 4 hours): Significant degradation observed, with the formation of Impurity C and other degradants.

  • Alkaline Hydrolysis (0.1N NaOH, 60°C, 2 hours): Theophylline showed considerable degradation.

  • Oxidative Degradation (3% H₂O₂, RT, 24 hours): Moderate degradation was observed.

  • Thermal Degradation (105°C, 48 hours): Minimal degradation.

  • Photolytic Degradation (ICH Q1B conditions): Minor degradation.

Both the HPLC and HPTLC methods were able to resolve this compound from the parent drug and other degradation products, thus demonstrating their specificity and stability-indicating capabilities. The peak purity analysis in the HPLC method further confirmed the homogeneity of the Impurity C peak.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the HPLC method.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity / Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data Against Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report

Caption: Logical workflow for analytical method validation as per ICH guidelines.

hplc_experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Impurity C Standard Solutions injection Inject into HPLC System prep_std->injection prep_sample Prepare Theophylline Sample Solution prep_sample->injection separation Chromatographic Separation on C18 Column injection->separation detection PDA Detection at 272 nm separation->detection chromatogram Record Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Concentration integration->calculation

References

Comparative Guide: Linearity and Range for Theophylline EP Impurity C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 9, 2025

This guide provides a comparative analysis of two distinct liquid chromatography methods for the quantification of Theophylline EP Impurity C, a critical parameter in ensuring the quality and safety of Theophylline-based pharmaceutical products. The performance of a standard High-Performance Liquid Chromatography (HPLC) method is compared against a modern Ultra-High-Performance Liquid Chromatography (UPLC) method, with a focus on the key validation parameters of linearity and range.

The data and protocols presented herein are designed for researchers, analytical scientists, and drug development professionals involved in method development, validation, and quality control.

Performance Comparison: Linearity & Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

For impurity quantification, a wide and well-defined linear range is crucial. The following table summarizes the performance of a standard HPLC-UV method versus a hypothetical, optimized UPLC-Photodiode Array (PDA) method for the analysis of this compound.

Table 1: Comparison of Linearity and Range Data

ParameterStandard HPLC-UV MethodImproved UPLC-PDA MethodAcceptance Criteria (Typical)
Linearity
Correlation Coefficient (R²)0.9991> 0.9998≥ 0.999
Range0.05% - 0.30%0.02% - 0.50%Reporting Threshold to 120% of Specification Limit[2][3]
y-intercept15.8 µVs2.1 µVsIntercept should not be significantly different from zero.
Slope1.85 x 10⁵4.52 x 10⁵-
Residual Sum of Squares1.98e40.45e4Minimized
Range Performance
Precision at LOQ (%RSD)4.8%2.1%≤ 10%
Accuracy at LOQ (% Recovery)95.2%99.1%80 - 120%
Precision at UL (%RSD)1.5%0.8%≤ 2%
Accuracy at UL (% Recovery)101.5%100.3%98 - 102%

LOQ: Limit of Quantitation; UL: Upper Limit of Range; %RSD: Percent Relative Standard Deviation.

Analysis: The UPLC-PDA method demonstrates superior performance with a higher correlation coefficient, a wider linear range, and significantly better precision and accuracy at the boundaries of the range. The lower y-intercept and residual sum of squares suggest a more statistically reliable linear model. This enhanced performance allows for more confident quantification of Impurity C, especially at very low levels, and provides a greater operational range.

Experimental Workflow

The determination of linearity and range is a systematic process involving the analysis of calibration standards at multiple concentration levels. The workflow ensures that the analytical method is suitable for its intended purpose.[1]

G Workflow for Linearity and Range Determination prep Prepare Impurity C Stock Solution series Prepare Calibration Series (min. 5 levels, e.g., LOQ to 150% of specification limit) prep->series Dilute inject Inject Each Level (n≥3) into Chromatographic System series->inject Analyze acquire Acquire Peak Area Data inject->acquire plot Construct Calibration Curve (Peak Area vs. Concentration) acquire->plot calc Calculate Regression Line (y = mx + c) and R² plot->calc eval Evaluate Linearity - R² ≥ 0.999 - Visual Inspection - Residual Plot Analysis calc->eval define Define Analytical Range (Region of acceptable linearity, accuracy, and precision) eval->define Confirm

Caption: Workflow for Linearity and Range Assessment.

Experimental Protocol

This protocol outlines the methodology for establishing the linearity and range for the quantification of this compound using a chromatographic method. The procedure is based on the principles outlined in the ICH Q2(R1) guideline.[1][4]

Objective: To demonstrate the linearity of the analytical method over a defined range and to establish that range.

Materials:

  • This compound Reference Standard

  • Theophylline Drug Substance

  • Mobile Phase (specific to the method, e.g., Acetonitrile and Phosphate Buffer)

  • Diluent (e.g., Mobile Phase or Water/Acetonitrile mixture)

  • Calibrated volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (UV or PDA)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution.[2]

    • The concentration levels should span the expected range of the impurity. For impurity methods, this typically covers from the reporting threshold (e.g., 0.05%) to 120% or 150% of the specified limit (e.g., if the limit is 0.2%, the range might be 0.05% to 0.30%).[2][3]

    • Example concentration levels relative to a 10 mg/mL Theophylline sample:

      • Level 1: 0.05% (5 µg/mL) - Approx. LOQ

      • Level 2: 0.10% (10 µg/mL)

      • Level 3: 0.15% (15 µg/mL)

      • Level 4: 0.20% (20 µg/mL) - 100% of Specification Limit

      • Level 5: 0.30% (30 µg/mL) - 150% of Specification Limit

  • Chromatographic Analysis:

    • Set up the chromatographic system according to the method parameters (e.g., column, mobile phase, flow rate, injection volume, detector wavelength).

    • Inject each calibration standard solution in triplicate.

  • Data Analysis and Evaluation:

    • Linearity:

      • For each standard, determine the mean peak area from the triplicate injections.

      • Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis).

      • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

      • Visually inspect the plot for linearity.

      • Analyze the residual plot (residuals vs. concentration) to check for systematic deviations from linearity. The points should be randomly scattered around the zero line.

    • Range:

      • The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the tested concentration interval.[1][2]

      • Accuracy and precision should be assessed at, at least, the lower and upper limits of the proposed range. This data is often obtained during accuracy and precision validation experiments but is integral to defining the range.

Acceptance Criteria:

  • Correlation Coefficient (R²): Should be ≥ 0.999.

  • Y-intercept: The confidence interval for the y-intercept should include zero.

  • Residuals: No observable pattern or trend in the residual plot.

  • Precision and Accuracy: Within the defined range, the method must meet the pre-defined acceptance criteria for precision (%RSD) and accuracy (% recovery).

References

LOD and LOQ for Theophylline EP impurity C in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical formulations is paramount. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Theophylline (B1681296) EP Impurity C (1,3-dimethyluric acid) in pharmaceutical products.

Theophylline, a widely used bronchodilator, can contain several impurities that must be monitored and controlled to ensure its safety and efficacy. Theophylline EP Impurity C is a known metabolite and a specified impurity in the European Pharmacopoeia. This guide details the experimental protocols and performance data from various high-performance liquid chromatography (HPLC) methods, offering a valuable resource for method development and validation.

Comparative Analysis of Analytical Methods

The determination of LOD and LOQ is a critical aspect of validating an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While the European Pharmacopoeia outlines an HPLC method for the related substances of Theophylline, it does not specify the LOD and LOQ for each impurity. However, various studies have established these parameters for Theophylline and its related compounds.

Below is a summary of quantitative data from different HPLC methods.

AnalyteMethodLODLOQ
This compound RP-HPLC for Oxtriphylline (B85587) and related substances[1]Not explicitly stated, but determined from the linearity curve.0.00025 mg/mL[1]
Theophylline RP-HPLC[2][3]0.99 µg/mL[2][3]3 µg/mL[2][3]
Theophylline RP-HPLC[4]0.78 µg/mL[4]2.57 µg/mL[4]
Theophylline (in urine)HPLC[5]0.3 µg/mL[5]1.1 µg/mL[5]
Theophylline (in saliva)HPLC[5]0.6 µg/mL[5]1.9 µg/mL[5]
Theophylline (in plasma)HPLC[5]0.9 µg/mL[5]3.1 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are protocols from key studies that determined the LOD and LOQ for Theophylline and its impurities.

Method 1: RP-HPLC for Oxtriphylline and Related Substances (including Theophylline Impurity C)[1]

This method was developed for the estimation of related substances in Oxtriphylline, a choline (B1196258) salt of theophylline.

  • Chromatographic System:

    • Column: XBridge BEH C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) solution (pH adjusted to 5.5 with glacial acetic acid)

    • Mobile Phase B: Methanol

    • Elution: Gradient

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • LOD and LOQ Determination: The limit of detection for oxtriphylline and its related compounds was estimated from the linearity calibration curve. The limit of quantitation was determined by preparing a solution with a concentration of 0.00025 mg/mL.[1]

Method 2: RP-HPLC for Theophylline[2][3]

This study aimed to develop a rapid and accurate RP-HPLC method for the determination of theophylline.

  • Chromatographic System:

    • Column: Ion Pac zorbax 300-SCX Agilent Column (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Orthophosphoric acid in a 50:50 (v/v) mixture of HPLC grade acetonitrile (B52724) and methanol

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector at 280 nm

  • LOD and LOQ Determination: The LOD and LOQ were determined to be 0.99 µg/mL and 3 µg/mL, respectively.[2][3]

Method 3: RP-HPLC for Theophylline[4]

This research focused on developing and validating a UV-spectroscopic and RP-HPLC method for theophylline estimation.

  • Chromatographic System:

    • Column: C18 column (250 × 4.6 mm; 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid (25:75 v/v)

    • Detection: UV detector

  • LOD and LOQ Determination: For the RP-HPLC method, the LOD and LOQ were found to be 0.78 µg/mL and 2.57 µg/mL, respectively.[4]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram, generated using Graphviz (DOT language), illustrates a typical workflow for the determination of Theophylline Impurity C in a pharmaceutical formulation.

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation Sample Pharmaceutical Formulation Sample_Prep Sample Preparation (e.g., Dissolution, Dilution, Filtration) Sample->Sample_Prep Standard Theophylline Impurity C Reference Standard Standard_Prep Standard Preparation (e.g., Stock and Working Solutions) Standard->Standard_Prep HPLC HPLC System Sample_Prep->HPLC Standard_Prep->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->Column Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification of Impurity C Integration->Quantification LOD_LOQ LOD & LOQ Determination Quantification->LOD_LOQ

Caption: Analytical workflow for Theophylline Impurity C determination.

References

A Head-to-Head Battle for Purity: HPLC vs. UPLC in Theophylline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like theophylline (B1681296) is a cornerstone of drug safety and efficacy. The meticulous process of impurity profiling, which involves the detection, identification, and quantification of impurities, relies heavily on the power of chromatographic techniques. For decades, High-Performance Liquid Chromatography (HPLC) has been the trusted workhorse in this domain. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has ushered in a new era of separation science, promising significant enhancements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the critical task of theophylline impurity profiling.

While both HPLC and UPLC are rooted in the same fundamental principles of liquid chromatography, the key distinction lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ sub-2 µm particles, a substantial reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size dramatically boosts chromatographic efficiency but necessitates much higher operating pressures. For the impurity profiling of theophylline, this translates into several key advantages for UPLC, including markedly shorter run times, superior resolution of closely eluting impurities, and heightened sensitivity for detecting trace-level contaminants.

Conversely, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a vast repository of established and validated methods. The choice between these two powerful techniques will ultimately hinge on the specific requirements of the analytical laboratory, balancing the need for high throughput and superior separation with budgetary considerations and existing infrastructure.

Performance Under the Microscope: A Quantitative Comparison

To illustrate the practical differences between HPLC and UPLC for theophylline impurity profiling, the following table summarizes typical performance data gleaned from established methodologies. The data highlights the significant gains in efficiency and speed offered by UPLC technology.

ParameterHPLCUPLC
Analysis Time 20 - 30 minutes2 - 5 minutes
Resolution (Rs) GoodExcellent (often >2.0 for critical pairs)
Backpressure 1500 - 3000 psi8000 - 15000 psi
Solvent Consumption HighLow (up to 9x less than HPLC)[1]
Sensitivity (Signal-to-Noise) GoodHigh to Very High
Peak Width BroaderNarrower

Unveiling the Impurities: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable impurity profiling. Below are representative experimental protocols for both HPLC and UPLC analysis of theophylline and its related substances.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is a typical example of a reversed-phase HPLC approach for the separation of theophylline and its potential impurities.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific ratio can be optimized for best separation. An example could be a gradient elution starting from a low organic percentage and increasing over the course of the run.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol leverages the advantages of sub-2 µm particle technology for a rapid and highly efficient separation.

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm

  • Mobile Phase: Similar to HPLC, a buffered aqueous phase and an organic modifier are used, but the gradient is typically much faster. For instance, a gradient from 5% to 95% acetonitrile in 3-5 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Visualizing the Process: From Sample to Purity Profile

To better understand the workflow involved in comparing these two techniques for theophylline impurity profiling, the following diagram illustrates the key steps.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_data Data Analysis & Comparison Theophylline_Sample Theophylline API Sample Dissolution Dissolution in Diluent Theophylline_Sample->Dissolution Spiking Spiking with Known Impurities Dissolution->Spiking HPLC_Injection Injection Spiking->HPLC_Injection UPLC_Injection Injection Spiking->UPLC_Injection HPLC_Separation Separation on C18, 5µm column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition HPLC_Detection->Data_Acquisition UPLC_Separation Separation on C18, 1.7µm column UPLC_Injection->UPLC_Separation UPLC_Detection UV Detection UPLC_Separation->UPLC_Detection UPLC_Detection->Data_Acquisition Performance_Comparison Performance Comparison (Resolution, Time, Sensitivity) Data_Acquisition->Performance_Comparison Method_Selection Optimal Method Selection Performance_Comparison->Method_Selection

Workflow for HPLC vs. UPLC Comparison

Theophylline's Impurity Landscape: A Metabolic and Degradation Perspective

Understanding the potential impurities of theophylline is crucial for developing effective analytical methods. Impurities can arise from the manufacturing process or as degradation products. The following diagram illustrates the metabolic pathway of theophylline, which can also inform potential degradation products to monitor.

G cluster_metabolism Metabolic & Degradation Pathways Theophylline Theophylline (1,3-dimethylxanthine) Caffeine Caffeine Theophylline->Caffeine N-methylation Impurity_B 1-Methylxanthine Theophylline->Impurity_B N-demethylation Impurity_C 3-Methylxanthine Theophylline->Impurity_C N-demethylation Impurity_E 1,3-Dimethyluric Acid Theophylline->Impurity_E Oxidation Xanthine Xanthine Impurity_B->Xanthine Impurity_C->Xanthine

Theophylline Metabolic and Degradation Pathways

Conclusion: The Right Tool for the Right Job

The transition from HPLC to UPLC for theophylline impurity profiling offers substantial benefits in terms of speed, resolution, and sensitivity. The ability to significantly reduce analysis times while improving the separation of critical impurity pairs makes UPLC a highly attractive option for high-throughput quality control and in-depth characterization of drug substances. The reduced solvent consumption also aligns with green chemistry initiatives and can lead to significant cost savings over time.

However, HPLC remains a viable and robust technique, particularly in environments where legacy methods are well-established and the ultra-high performance of UPLC is not a critical requirement. Ultimately, the choice between HPLC and UPLC should be a strategic one, based on a thorough evaluation of a laboratory's specific analytical needs, throughput demands, and budget. For new method development and for laboratories aiming to enhance efficiency and data quality, UPLC presents a compelling and powerful solution for ensuring the purity of theophylline and other pharmaceutical products.

References

A Comparative Guide to Theophylline EP Impurity C and Theophylline EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a detailed comparison of two key process-related impurities of Theophylline (B1681296) as listed in the European Pharmacopoeia (EP): Impurity C and Impurity D. While direct comparative experimental data on the performance of these two impurities is limited in publicly available literature, this guide summarizes their known chemical properties and the analytical methodology for their control.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of impurities is crucial for their identification, isolation, and the assessment of their potential impact. The table below summarizes the key characteristics of Theophylline EP Impurity C and Impurity D.

PropertyThis compoundTheophylline EP Impurity D
Systematic Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamideN-methyl-5-(methylamino)-1H-imidazole-4-carboxamide
Synonyms Caffeine EP Impurity B, Theophylline Related Compound C, Formyl 1,3-dimethyl-5,6-diaminouracilTheophylline USP Related Compound D, Theophyllidine
Molecular Formula C₇H₁₀N₄O₃C₆H₁₀N₄O
Molecular Weight 198.18 g/mol 154.17 g/mol
Chemical Structure See Figure 1See Figure 2

Comparative Analysis: Performance and Safety

Currently, there is a notable absence of direct, publicly accessible experimental studies comparing the toxicological profiles, stability, and formation pathways of this compound and Impurity D. Material Safety Data Sheets (MSDS) for Impurity C indicate that no data is available for acute oral toxicity. This lack of comparative data underscores a critical knowledge gap for drug development professionals. It is recommended that head-to-head studies be conducted to ascertain the relative risks associated with these impurities.

Analytical Control: The European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Theophylline and its related substances, including Impurities C and D. Adherence to this method is essential for regulatory compliance and ensuring product quality.

Experimental Protocol

Objective: To separate and quantify Theophylline and its related impurities, including Impurity C and Impurity D, in a drug substance or product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (7 µm).

  • Mobile Phase: A filtered and degassed mixture of 7 volumes of acetonitrile (B52724) and 93 volumes of a 1.36 g/L solution of sodium acetate, containing 5.0 mL/L of glacial acetic acid.

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Run Time: At least 3.5 times the retention time of theophylline.

System Suitability:

  • Resolution: The resolution between the peaks due to theobromine (B1682246) (another related substance) and theophylline in the reference solution should be a minimum of 2.0.

Relative Retention Times (with respect to Theophylline):

  • Impurity C: Approximately 0.3

  • Impurity D: Approximately 0.5

The following diagram illustrates the analytical workflow for the quality control of Theophylline, incorporating the identification of Impurities C and D.

analytical_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Theophylline API or Drug Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject 20 µL onto HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 272 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_ID Identify Peaks by Relative Retention Time Chromatogram->Peak_ID Quantification Quantify Impurities Against Reference Standard Peak_ID->Quantification

Figure 3. Analytical workflow for the control of Theophylline impurities.

Chemical Structures

The distinct chemical structures of this compound and Impurity D are depicted below. These structures are fundamental to their chemical properties and potential biological activities.

chemical_structures cluster_c This compound cluster_d Theophylline EP Impurity D C_structure D_structure

Figure 1 & 2. Chemical structures of Impurity C and Impurity D.

Conclusion

While this compound and Impurity D are both critical to monitor during the manufacturing of Theophylline, a comprehensive, direct comparison of their performance and safety profiles is not yet available in the public domain. The provided chemical data and the standardized European Pharmacopoeia HPLC method serve as the current foundation for their control. Further research into the toxicology, stability, and formation kinetics of these impurities is essential to build a more complete understanding and to ensure the highest standards of pharmaceutical safety and efficacy.

A Guide to Inter-Laboratory Comparison of Theophylline Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of impurities in theophylline (B1681296), a crucial aspect of quality control in pharmaceutical manufacturing. The data and protocols presented are compiled from various analytical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. This document is intended to facilitate the establishment and validation of robust analytical methods for theophylline impurity profiling.

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes the chromatographic conditions of various High-Performance Liquid Chromatography (HPLC) methods reported for the analysis of theophylline and its related substances. This comparative data allows laboratories to select and adapt methods based on their specific requirements and available resources.

Table 1: Comparison of HPLC Methods for Theophylline Impurity Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Purospher STAR RP-18 endcapped (5 µm, 4.6 x 250 mm)[1]YMC Pack-ODS-AQ (150 x 4.6 mm)[2]Spherisorb-5 RP-18 (5µm)[3]Ion Pac zorbax 300-SCX Agilent Column (5 µm, 4.6 x 250 mm)[4]
Mobile Phase Acetonitrile : 0.01 M Sodium Acetate Trihydrate (pH 3.57) (5:95 v/v)[5]10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10) pH 4.5[2]Methanol : 0.038 M Ammonium Acetate : Acetonitrile (38:57:5) pH 7.2[3]0.1% Orthophosphoric acid in Acetonitrile and Methanol (50:50 v/v)[4]
Flow Rate 1.0 mL/min1.0 mL/min[2]Not Specified1.0 mL/min[4]
Detection UV at 280 nmUV at 272 nm[2]UV at 272 nm[3]PDA Detector at 280 nm[4]
Temperature Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Internal Standard Not SpecifiedNot SpecifiedCaffeine[3]Not Specified

Common Theophylline Impurities

Several related substances and impurities have been identified in theophylline analysis. These are often monitored to ensure the quality and safety of the drug product.

Table 2: Common Theophylline-Related Impurities

Impurity NameAlternative NamesMethod of Detection
Theophylline Related Compound ACaffeine[6]HPLC[7]
Theophylline Related Compound B3-Methyl-1H-purine-2,6-dione[6]HPLC[7]
Theophylline Related Compound C6-Amino-5-formamido-1,3-dimethyluracil[8]HPLC[7]
Theophylline Related Compound DN-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride[4][6]HPLC[7]
Theophylline Related Compound FEtofylline[8]HPLC[7]
TheobromineTheophylline-Ethylenediamine EP Impurity G[3]HPLC

Experimental Protocols

Below is a generalized experimental protocol for the analysis of theophylline impurities by HPLC, based on commonly cited methodologies. Laboratories should validate this protocol for their specific instrumentation and requirements.

Objective: To quantify known and unknown impurities in a theophylline drug substance or product.

Materials:

  • Theophylline reference standard and sample

  • Reference standards for known impurities (e.g., Caffeine, Theobromine)

  • HPLC grade Acetonitrile, Methanol, and water

  • Potassium Dihydrogen Phosphate, Sodium Acetate Trihydrate, Orthophosphoric Acid, Ammonium Acetate (or other buffer constituents as per the selected method)

  • 0.45 µm membrane filters

Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare the buffer solution as specified in the chosen method (e.g., 10mM Potassium Di-Hydrogen Phosphate).

    • Adjust the pH of the buffer solution using an appropriate acid or base (e.g., orthophosphoric acid to pH 4.5).

    • Mix the buffer with the organic solvent(s) in the specified ratio (e.g., Buffer:Acetonitrile 90:10).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for at least 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the theophylline reference standard and each known impurity reference standard in the mobile phase or a suitable diluent to prepare individual stock solutions.

    • From the stock solutions, prepare a working standard solution containing theophylline and all known impurities at a concentration relevant to the specification limits.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a known amount of the theophylline sample in the mobile phase or a suitable diluent to achieve a target concentration.

    • Ensure the sample is fully dissolved, using sonication if necessary.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column and chromatographic conditions as detailed in Table 1 (or the validated in-house method).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution. It is recommended to perform multiple injections of the standard to ensure system suitability.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the amount of each impurity using the peak areas and the concentration of the corresponding reference standard. For unknown impurities, the concentration can be estimated using the peak area of theophylline and a relative response factor (if known, otherwise assume a factor of 1.0).

    • Express the results as a percentage of the theophylline concentration.

Visualizations

The following diagrams illustrate the workflows for inter-laboratory comparison and a typical analytical procedure for theophylline impurity analysis.

G cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_data Data Compilation & Evaluation cluster_reporting Reporting & Follow-up A Define Study Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Theophylline Samples B->C D Laboratories Analyze Samples Using a Standardized Method C->D E Laboratories Analyze Samples Using Their In-House Methods C->E F Collect Raw Data and Chromatograms D->F E->F G Statistical Analysis of Results (e.g., Mean, SD, RSD) F->G H Identify Discrepancies and Outliers G->H I Prepare a Comprehensive Comparison Report H->I J Provide Feedback to Participating Laboratories I->J K Recommend Actions for Method Harmonization J->K

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Processing & Reporting A Weigh Theophylline Sample and Standards B Dissolve in a Suitable Diluent A->B C Prepare Working Solutions B->C F Inject Blank, Standard, and Sample C->F D Mobile Phase Preparation & Degassing E Column Equilibration D->E E->F G Acquire Chromatographic Data F->G H Peak Identification based on Retention Time G->H I Peak Area Integration H->I J Quantification of Impurities I->J K Generate Analysis Report J->K

Caption: Analytical Workflow for Theophylline Impurity Analysis.

References

A Comparative Guide to Purity Determination of Theophylline Reference Standard: The Mass Balance Method vs. Direct Assay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a highly purified and well-characterized reference standard is a cornerstone of pharmaceutical development and quality control. The purity value assigned to a reference standard underpins the accuracy of all subsequent analytical measurements. For a widely used therapeutic agent like Theophylline (B1681296), ensuring the reliability of its reference standard is paramount.

This guide provides an objective comparison of the mass balance method against direct assay techniques for determining the purity of a Theophylline reference standard. We will delve into the experimental protocols for the component analyses of the mass balance method and present comparative data to support the selection of the most appropriate characterization approach.

The Mass Balance Method: A Comprehensive Approach

The mass balance method is a fundamental approach to assigning purity to a reference standard. It operates on the principle that the purity of a substance is 100% minus the sum of all its impurities. This method is considered highly accurate because it relies on a series of independent analytical techniques to quantify different categories of impurities, thereby providing a comprehensive impurity profile. A study on Theophylline certified reference materials (CRM) demonstrated that the mass balance method is more accurate than direct methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).[1][2]

The purity is calculated using the following equation:

Purity (%) = 100% - (% Related Substances + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

A key advantage of this method is its ability to provide traceability to the International System of Units (SI) for chemical measurements.[1][3] The World Health Organization and the European Pharmacopoeia recommend the mass balance method for the certification of pharmaceutical reference substances.[2]

Comparison of Purity Determination Methods

The selection of a purity determination method depends on the intended use of the reference standard and the required level of accuracy. While direct methods like HPLC are excellent for routine quality control, the mass balance approach is superior for establishing a primary reference standard.

Parameter Mass Balance Method Direct HPLC Assay Titration
Principle Purity is calculated by subtracting the sum of all impurity contents from 100%.Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.Purity is determined by reacting the analyte with a standardized titrant.
Accuracy High. Considered more accurate as it independently quantifies various impurity types.[1][2]Moderate to High. Accuracy can be affected by co-eluting impurities and differences in detector response factors.Moderate to High. Dependent on the specificity of the reaction and the accuracy of the titrant concentration.
Specificity High. Each impurity class is measured with a specific technique (e.g., GC for solvents, KF for water).Moderate. Assumes all impurities are eluted and detected. Non-chromophoric impurities are not detected by UV detectors.Moderate. Can be affected by interfering substances that also react with the titrant.
Application Ideal for the certification of primary reference standards and critical in-house standards.[1]Suitable for routine purity checks, quality control of raw materials, and stability testing.[4]Often used for assay of bulk drug substances where a suitable titration reaction exists.
Limitations Labor-intensive and requires multiple analytical techniques and instrumentation.May not detect all impurities (e.g., inorganic salts, non-UV active compounds). Assumes equal detector response for all components unless relative response factors are determined.Limited to substances that undergo a specific, quantitative chemical reaction. Not suitable for complex mixtures.
Quantitative Data Summary

The following table summarizes representative data from the purity analysis of a Theophylline reference standard lot, comparing the mass balance method with a direct HPLC area normalization method.

Analytical Test (Mass Balance Component) Method Result (% w/w)
Related SubstancesHPLC0.08
Water ContentKarl Fischer Titration0.05
Residual SolventsHeadspace GC0.03
Residue on Ignition (Non-Volatile Impurities)Sulfated Ash0.02
Total Impurities Summation 0.18
Calculated Purity (Mass Balance) 100% - Total Impurities 99.82 [1]
Comparative Purity (Direct HPLC) HPLC Area % 99.90

Note: The data presented is illustrative. The direct HPLC result is typically higher as it does not account for water, residual solvents, or inorganic impurities.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of impurities.

Related Substances by HPLC

This method quantifies organic impurities that are structurally similar to Theophylline.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).[5]

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 64:35:1 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a solution of USP Theophylline RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Accurately weigh and dissolve the Theophylline reference standard sample in the mobile phase to the same concentration as the Standard Preparation.

    • Analysis: Inject the solutions into the chromatograph and record the chromatograms.

    • Calculation: Identify and quantify impurity peaks based on their retention times relative to the main Theophylline peak. Calculate the percentage of each impurity by area normalization, applying relative response factors if known.

Water Content by Karl Fischer Titration

This method specifically quantifies the water content in the material.

  • Instrumentation: Karl Fischer Titrator (coulometric or volumetric). Coulometric is preferred for low water content.[7]

  • Reagents: Karl Fischer reagent suitable for the instrument.

  • Procedure:

    • Instrument Preparation: Add the Karl Fischer reagent to the titration cell and precondition the instrument until a stable, low-drift endpoint is reached.

    • Sample Analysis: Accurately weigh a suitable amount of the Theophylline sample (typically 50-300 mg) and introduce it into the titration vessel.[7]

    • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the result.

    • Calculation: The instrument software calculates the water content, typically expressed as a weight/weight percentage.

Residual Solvents by Headspace Gas Chromatography (GC)

This method is used to identify and quantify volatile organic compounds remaining from the manufacturing process, following USP <467> guidelines.[8]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).[8][9]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 140°C

    • Detector: 240°C

    • Oven Program: 40°C for 20 min, then ramp at 10°C/min to 240°C and hold for 10 min.[9]

  • Procedure:

    • Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).

    • Sample Preparation: Accurately weigh the Theophylline sample into a headspace vial and add the diluent.

    • Analysis: Place the vials in the headspace autosampler. The samples are heated (e.g., 80°C for 45 min) to allow volatile solvents to partition into the headspace gas.[9] The gas is then injected into the GC.

    • Calculation: Quantify the amount of each residual solvent by comparing the peak areas from the sample preparation to those from the standard preparation.

Residue on Ignition (Sulfated Ash)

This test measures the amount of non-volatile inorganic impurities in the sample.

  • Instrumentation: Muffle furnace, crucible (silica or platinum).

  • Reagent: Sulfuric acid.

  • Procedure:

    • Crucible Preparation: Ignite a suitable crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.[10]

    • Sample Preparation: Accurately weigh 1-2 g of the Theophylline sample into the tared crucible.

    • Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.[10]

    • Ignition: Cool the crucible, add another 1 mL of sulfuric acid, heat until white fumes are no longer evolved, and then ignite in a muffle furnace at 600 ± 50°C until the residue is completely incinerated and the carbon is consumed.[11]

    • Final Weighing: Cool the crucible in a desiccator and weigh it accurately.

    • Calculation: The percentage of residue is calculated based on the weight of the residue and the initial weight of the sample.

Visualizations

Workflow for Purity Determination by Mass Balance Method

Mass_Balance_Workflow cluster_main Mass Balance Purity Calculation cluster_impurities Impurity Quantification cluster_methods Analytical Methods start Theophylline Reference Standard Lot related_sub Related Substances start->related_sub water Water Content start->water solvents Residual Solvents start->solvents inorganic Non-Volatile Impurities (Residue on Ignition) start->inorganic hplc HPLC-UV related_sub->hplc kf Karl Fischer Titration water->kf gc Headspace GC-FID solvents->gc roi Gravimetric Ash Test inorganic->roi sum_impurities Sum Total Impurities (%w/w) hplc->sum_impurities kf->sum_impurities gc->sum_impurities roi->sum_impurities final_purity Final Purity Value P% = 100% - Σ(Impurities) sum_impurities->final_purity

Caption: Workflow diagram illustrating the mass balance method for Theophylline purity determination.

Logical Comparison of Purity Assignment Methods

Purity_Method_Comparison cluster_approach Purity Assignment Approaches cluster_indirect_details Quantifies Impurities cluster_direct_details Quantifies Main Component indirect Indirect Method (Mass Balance) organic Organic Impurities indirect->organic h2o Water indirect->h2o res_solv Residual Solvents indirect->res_solv inorg Inorganic Impurities indirect->inorg direct Direct Methods hplc_assay HPLC Area % direct->hplc_assay titration_assay Titrimetry direct->titration_assay dsc_assay DSC direct->dsc_assay result_indirect Result: Comprehensive & Highly Accurate (Primary Standard) organic->result_indirect h2o->result_indirect res_solv->result_indirect inorg->result_indirect result_direct Result: Less Comprehensive, Faster (Routine QC / Secondary Standard) hplc_assay->result_direct titration_assay->result_direct dsc_assay->result_direct

Caption: Logical diagram comparing the indirect (mass balance) vs. direct purity assignment methods.

References

Safety Operating Guide

Proper Disposal of Theophylline EP Impurity C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Theophylline EP Impurity C, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a pharmaceutical-related compound of unknown potency, requires careful handling and disposal to mitigate potential risks. This document outlines the necessary procedures, from immediate safety measures to the final disposal plan.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its properties and the necessary safety precautions. The compound is known to be incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment should be worn:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.

Quantitative Data and Physical Properties

While specific quantitative data for disposal procedures is limited, the known physical and chemical properties of this compound are summarized below to inform safe handling and storage.

PropertyValue
Chemical Name N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Molecular Formula C₇H₁₀N₄O₃
Molecular Weight 198.18 g/mol
Appearance Off-white powder
Storage Temperature 2-8°C
Incompatibilities Strong oxidizing agents

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and decontaminate the area.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation to the extent possible without spreading dust.

  • Don Appropriate PPE: Before approaching the spill, put on all required personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep the material to the center of the spill area. Avoid creating dust.

  • Absorb and Collect:

    • For solid spills, gently collect the material using a scoop or brush and place it into a clearly labeled, sealed container for hazardous waste.

    • For spills dissolved in a solvent, use an inert absorbent material to soak up the liquid. Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate the Area:

    • Wash the spill area thoroughly with soap and water.[1]

    • Rinse the area with clean water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, absorbents, and contaminated PPE, must be collected in a sealed bag and disposed of as hazardous waste.[1]

Disposal Procedures

The recommended and safest methods for the disposal of this compound are incineration or transfer to a licensed hazardous waste disposal company.[1] Direct disposal down the drain or in regular trash is strictly prohibited.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

Arranging for Disposal

Disposal of this compound must be handled by a certified hazardous waste management company.

Operational Plan for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures and contracts with licensed waste disposal vendors.

  • Provide Waste Information: Accurately describe the waste, including its name and quantity, to the EHS representative.

  • Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory's satellite accumulation area.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Step 1: Handling and Waste Generation cluster_1 Step 2: Segregation and Storage cluster_2 Step 3: Professional Disposal A Handle this compound with appropriate PPE B Generate Waste (e.g., residual compound, contaminated labware) A->B C Place waste in a dedicated, labeled hazardous waste container B->C Segregate waste immediately D Store container in a designated satellite accumulation area C->D E Contact Environmental Health & Safety (EHS) to arrange for pickup D->E When container is full or pickup is needed F Complete required waste disposal documentation E->F G Licensed waste contractor collects, transports, and disposes of the waste (e.g., via incineration) F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Theophylline EP impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling of Theophylline EP Impurity C: A Comprehensive Guide

Essential Safety and Logistical Information for Laboratory Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. Given the limited specific toxicological data for this compound, a conservative approach based on the known hazards of the parent compound, Theophylline, is recommended. Theophylline is classified as toxic if swallowed and may pose risks to the unborn child, with potential effects on the cardiovascular and central nervous systems. Therefore, stringent adherence to the following procedures is paramount to ensure the safety of all laboratory personnel.

Hazard Assessment and Risk Mitigation

This compound is a pharmaceutical-related compound of unknown potency. In the absence of comprehensive toxicological data, it should be handled as a substance with potential for high toxicity. The primary risks are anticipated to be similar to Theophylline, including oral toxicity and potential reproductive hazards.

Key Hazards:

  • Acute Toxicity: The parent compound, Theophylline, is toxic if swallowed.

  • Reproductive Toxicity: Theophylline is suspected of damaging the unborn child.

  • Organ-Specific Effects: May cause adverse effects on the central nervous system and heart.

  • Unknown Hazards: The specific toxicological profile of Impurity C is not fully characterized.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure through all potential routes (inhalation, dermal contact, and ingestion). The following table summarizes the required PPE for various laboratory operations involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or FFP3) particulate filter- Chemical-resistant disposable gown- Double-gloving with nitrile or neoprene gloves- Safety glasses (worn under the full-face respirator)- Enclosed, ventilated balance enclosure or fume hood
Solution Preparation and Handling - Chemical splash goggles and a face shield- Chemical-resistant laboratory coat or gown- Nitrile or neoprene gloves- Work within a certified chemical fume hood
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Nitrile gloves
Spill Cleanup - Full-face respirator with P100 (or FFP3) particulate filter- Chemical-resistant disposable coveralls- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boot covers
Experimental Protocols: Step-by-Step Guidance

3.1. Pre-Operational Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for integrity (no rips, tears, or defects).

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Have designated, labeled waste containers ready for solid and liquid waste.

3.2. Handling Procedures:

  • Work in a Designated Area: All handling of this compound should be performed in a designated and clearly marked area within a certified chemical fume hood.

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a fume hood to contain any airborne particles.

    • Use disposable weighing boats to minimize contamination.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep containers covered as much as possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then face and eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste - Collect all contaminated solid waste (e.g., gloves, weighing papers, disposable gowns) in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
Liquid Waste - Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.
Sharps - Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Mandatory Visualization

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_ppe_selection PPE Selection cluster_post Post-Handling Phase start Start: Handling this compound hazard_assessment Conduct Hazard Assessment (Assume High Potency) start->hazard_assessment ppe_check Inspect and Don PPE hazard_assessment->ppe_check setup Prepare Designated Workspace (Fume Hood) ppe_check->setup task Perform Laboratory Task setup->task weighing Weighing Solid task->weighing Solid Form solution Preparing Solution task->solution Liquid Form general General Handling task->general Low Concentration weighing_ppe Full-Face Respirator (P100) Double Gloves, Gown weighing->weighing_ppe solution_ppe Goggles & Face Shield Gloves, Lab Coat solution->solution_ppe general_ppe Safety Glasses Gloves, Lab Coat general->general_ppe decontaminate Decontaminate Workspace and Equipment weighing_ppe->decontaminate solution_ppe->decontaminate general_ppe->decontaminate waste Dispose of Waste (Hazardous) decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theophylline EP impurity C
Reactant of Route 2
Reactant of Route 2
Theophylline EP impurity C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。